molecular formula C12H14FNO3 B14035817 (2-Fluoro-5-methoxyphenyl)(morpholino)methanone

(2-Fluoro-5-methoxyphenyl)(morpholino)methanone

Numéro de catalogue: B14035817
Poids moléculaire: 239.24 g/mol
Clé InChI: NWUSYBGHKDFVTH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(2-Fluoro-5-methoxyphenyl)(morpholino)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a morpholino group linked to a fluorinated and methoxylated aromatic ring via a methanone bridge, a structural motif commonly found in bioactive molecules. This scaffold is recognized for its potential as a key intermediate or functional core in the design of compounds that modulate various biological targets. Specifically, structurally similar morpholino methanone derivatives have been investigated as negative allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), a target for central nervous system disorders . Other analogs have been explored as inhibitors of bromodomain-containing proteins, such as ATAD2, which is a promising epigenetic target in oncology . Furthermore, the morpholino group is a prevalent pharmacophore in compounds targeting a wide range of kinases and G-protein-coupled receptors. The presence of both fluorine and methoxy substituents on the phenyl ring allows researchers to fine-tune the compound's electronic properties, lipophilicity, and metabolic stability, making it a versatile building block for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human or animal consumption. Handle with appropriate precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard information.

Propriétés

Formule moléculaire

C12H14FNO3

Poids moléculaire

239.24 g/mol

Nom IUPAC

(2-fluoro-5-methoxyphenyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H14FNO3/c1-16-9-2-3-11(13)10(8-9)12(15)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3

Clé InChI

NWUSYBGHKDFVTH-UHFFFAOYSA-N

SMILES canonique

COC1=CC(=C(C=C1)F)C(=O)N2CCOCC2

Origine du produit

United States
Foundational & Exploratory

A Technical Guide to the Preliminary Biological Activity Screening of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale and Strategic Imperatives

(2-Fluoro-5-methoxyphenyl)(morpholino)methanone is a synthetic molecule featuring two key structural motifs of high interest in medicinal chemistry. The first is a fluorinated phenyl ring; the incorporation of fluorine is a well-established strategy to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The second is the morpholine moiety, a heterocyclic amine frequently classified as a "privileged" structure in drug discovery due to its ability to improve aqueous solubility and other pharmacokinetic properties.[1] The morpholine ring is a common feature in numerous approved drugs, particularly those targeting the Central Nervous System (CNS).[2]

While extensive biological data for this specific compound, (2-Fluoro-5-methoxyphenyl)(morpholino)methanone, is not widely available in peer-reviewed literature, its structural components provide a logical basis for a targeted preliminary screening campaign. Structurally related morpholine-containing compounds have demonstrated a wide array of pharmacological activities, including kinase inhibition and receptor modulation.[3][4][5] Furthermore, a positional isomer, (3-fluorophenyl)(morpholino)methanone, has been reported to exhibit significant antibacterial activity.[1]

This guide, therefore, outlines a strategic, multi-tiered approach for the initial biological evaluation of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone. The proposed workflow is designed to first establish a foundational safety profile through cytotoxicity testing, followed by parallel hypothesis-driven screening against microbial targets and exploratory screening against high-value CNS targets. Each protocol is presented as a self-validating system with clear causality behind the experimental design, providing researchers with a robust framework for generating meaningful and reproducible preliminary data.

Tier 1: Foundational Screening - In Vitro Cytotoxicity Assessment

Expertise & Rationale: Before investigating specific biological activities, it is imperative to determine the compound's inherent cytotoxicity against a representative mammalian cell line. This foundational screen serves two critical purposes: 1) It establishes a non-toxic concentration range for subsequent cell-based assays, preventing false-positive results arising from cell death rather than specific target modulation. 2) It provides a preliminary indication of the compound's therapeutic index. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a reliable proxy for cell viability.[6][7][8][9] The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture human embryonic kidney (HEK293) cells or another suitable adherent cell line in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells. Seed 5,000 to 10,000 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including vehicle controls) is ≤ 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (0.5% DMSO).

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • MTT Incubation and Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in sterile Phosphate-Buffered Saline (PBS) to each well.[8]

    • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]

    • Calculate cell viability as a percentage relative to the vehicle-treated control wells.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout seed 1. Seed Cells (5,000-10,000 cells/well) incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Add Compound (0.1-100 µM) incubate1->treat incubate2 4. Incubate 48h (Compound Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 4h) incubate2->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read

Caption: Workflow for the MTT cell viability assay.

Data Presentation: Hypothetical Cytotoxicity Data
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 4.8
1088.4 ± 6.2
2565.1 ± 5.5
5049.3 ± 4.9
10021.7 ± 3.8
IC₅₀ (µM) ~50.5

Tier 2: Hypothesis-Driven Screening - Antimicrobial Susceptibility

Expertise & Rationale: Based on the reported activity of a structural isomer, a primary hypothesis is that (2-Fluoro-5-methoxyphenyl)(morpholino)methanone may possess antimicrobial properties.[1] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[13] This quantitative assay allows for the simultaneous testing of the compound against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, providing a preliminary spectrum of activity.

Experimental Protocol: Broth Microdilution MIC Assay
  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of S. aureus (e.g., ATCC 29213) or E. coli (e.g., ATCC 25922).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution:

    • In a 96-well U-bottom plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Data Acquisition:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, read the optical density (OD) at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_compound 1. Prepare Compound Serial Dilutions inoculate 3. Inoculate Wells (~5x10^5 CFU/mL) prep_compound->inoculate prep_inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 4. Incubate 18-24h at 37°C inoculate->incubate read 5. Determine MIC (Lowest concentration with no growth) incubate->read

Caption: Workflow for the broth microdilution MIC assay.

Data Presentation: Hypothetical Antimicrobial Activity
MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 25922>128
Candida albicansATCC 9002864

Tier 3: Exploratory Screening - CNS Target Engagement

Expertise & Rationale: The prevalence of the morpholine scaffold in CNS-active drugs warrants an exploratory screen against relevant neurological targets.[2] A radioligand competition binding assay is a direct and sensitive method to determine if a compound interacts with a specific receptor or transporter.[14] We propose two primary targets: the GABA-A receptor, the principal mediator of fast inhibitory neurotransmission, and the Serotonin Transporter (SERT), a key regulator of serotonergic signaling and the target of many antidepressants.[14][15]

Experimental Protocol: GABA-A Receptor Binding Assay
  • Membrane Preparation:

    • Homogenize rat whole brains in ice-cold 0.32 M sucrose buffer.[16]

    • Perform a series of differential centrifugations to isolate the crude membrane fraction. This involves a low-speed spin to remove nuclei and debris, followed by a high-speed ultracentrifugation to pellet the membranes.[16]

    • Wash the membrane pellet multiple times with binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous GABA.[16]

    • Resuspend the final pellet in fresh binding buffer, determine the protein concentration (e.g., via Bradford assay), and store at -80°C.

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding (NSB), and competitor binding.

    • Total Binding: Add membrane preparation (50-100 µg protein), a fixed concentration of a radioligand specific for the benzodiazepine site (e.g., 1 nM [³H]Flumazenil), and binding buffer to a final volume of 500 µL.[14]

    • NSB: Same as total binding, but with the addition of a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam) to saturate the specific binding sites.[14]

    • Competitor Binding: Same as total binding, but with the addition of varying concentrations of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone.

    • Incubate all tubes at 4°C for 60 minutes to reach equilibrium.[17]

  • Filtration and Quantification:

    • Rapidly terminate the reaction by filtering the contents of each tube through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.[17]

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Determine the percentage inhibition caused by the test compound and calculate the IC₅₀ or Ki value.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Binding Reaction cluster_readout Separation & Readout prep_mem 1. Prepare Brain Membranes incubate 3. Incubate Membranes with Reagents prep_mem->incubate prep_reagents 2. Prepare Radioligand, Test Compound, Controls prep_reagents->incubate filter 4. Rapid Filtration (Separate Bound/Free) incubate->filter wash 5. Wash Filters filter->wash count 6. Scintillation Counting wash->count

Sources

The Morpholino Methanone Scaffold in Targeted Therapeutics: A Technical Guide to Kinase Inhibition and Beyond

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, scaffold selection is a multidimensional optimization problem balancing target affinity, metabolic stability, and pharmacokinetic viability. The morpholino methanone moiety has emerged as a "privileged" structural motif across multiple therapeutic areas[1]. Characterized by a morpholine ring attached via an amide linkage to an aryl or heteroaryl core, this scaffold imparts highly desirable physicochemical properties. The morpholine ring enhances aqueous solubility and blood-brain barrier (BBB) penetrance, while the methanone linkage provides conformational rigidity, allowing the oxygen atom to act as a precise hydrogen bond acceptor within target binding pockets[1][2]. This whitepaper dissects the mechanistic rationale, therapeutic targets, and self-validating experimental protocols for morpholino methanone derivatives.

Precision Targeting in Neurodegeneration

Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's Disease

Activating mutations in LRRK2 (specifically the G2019S mutation) are a major genetic driver of Parkinson's disease, making it a highly sought-after therapeutic target[3][4]. The primary challenge in neuro-oncology and neurodegeneration is designing molecules that are both highly selective and capable of crossing the BBB.

Morpholino methanone compounds, notably HG-10-102-01 and GNE-7915 , have demonstrated profound efficacy as brain-penetrant LRRK2 inhibitors[3][5]. The morpholine group in these structures is critical; it lowers the polar surface area (PSA) just enough to permit BBB crossing while maintaining sufficient hydrophilicity to prevent rapid hepatic clearance. HG-10-102-01 exhibits an IC50 of 3.2 nM against the LRRK2-[G2019S] mutant, demonstrating exceptional ligand efficiency[3]. Similarly, GNE-7915 achieves an ideal balance of cellular potency, broad kinase selectivity, and metabolic stability across multiple species, making it a prime candidate for clinical progression[5].

LRRK2_Pathway Mutant LRRK2 G2019S Mutation (Hyperactive Kinase) Rab Rab GTPase Phosphorylation (Ser910 / Ser935) Mutant->Rab Aberrant Signaling Tox Lysosomal Dysfunction & Neuronal Toxicity Rab->Tox Disease Progression Drug Morpholino Methanone (e.g., HG-10-102-01) Drug->Mutant ATP-Competitive Inhibition

Caption: Mechanism of mutant LRRK2 inhibition by morpholino methanones.

Cholinesterases in Alzheimer's Disease

Beyond kinases, morpholino methanones are being actively explored for Alzheimer's disease via a multitarget-directed ligand (MTDL) strategy. A recent study synthesizing 2-aryl-6-carboxamide benzoxazole derivatives revealed that the integration of a morpholino methanone group (e.g., compound 36) yields highly potent butyrylcholinesterase (BChE) inhibition (Ki: 20.26 nM)[6]. Causally, the morpholine ring perfectly engages the peripheral anionic site of the enzyme, blocking substrate access to the catalytic triad[6].

Overcoming Resistance in Oncology

mTOR vs. PI3K Selectivity

The mechanistic target of rapamycin (mTOR) is notoriously difficult to target selectively without cross-inhibiting PI3K due to deep structural homologies in their ATP-binding clefts[2]. However, chemical biology has provided a solution: replacing standard morpholines with bridged morpholino methanones in pyrazolopyrimidine inhibitors has achieved up to 26,000-fold selectivity for mTOR over PI3Kα[2].

The Causality: Molecular modeling indicates that the bridged morpholino methanone exploits a single amino acid difference between the two kinases (Phe961Leu). The Leucine in mTOR creates a deeper hydrophobic pocket that perfectly accommodates the bulky bridged morpholine, whereas the Phenylalanine in PI3K sterically clashes with it[2].

MNK1/2 in Lymphoma

In the treatment of germinal center B-cell-like diffuse large B-cell lymphoma (GCB-DLBCL), MNK1/2 are vital for regulating the translation of oncogenic proteins via eIF4E phosphorylation[7]. Imidazopyridazine-based morpholino methanones (e.g., compound 11) have been synthesized to directly inhibit MNK1/2[7]. The morpholino group enhances the solubility of the rigid imidazopyridazine core, allowing for effective cellular penetration and subsequent downregulation of p-eIF4E, ultimately enhancing the antitumor efficacy of standard therapies like ibrutinib[7].

Expanding into Infectious Diseases

In Plasmodium vivax, N-myristoyltransferase (NMT) is a highly promising antimalarial target. Pyrazole-derived morpholino methanones have been rationally designed to target a cryptic pocket beneath the peptide-binding cleft of NMT[8]. The morpholinomethanone group specifically anchors the inhibitor by forming stable, directional hydrogen bonds with the Asn365 residue when the adjacent Phe226 is in an open conformation, yielding submicromolar parasiticidal activity[8]. Furthermore, simpler fluorinated derivatives, such as (3-fluorophenyl)(morpholino)methanone, have demonstrated pronounced antibacterial activity against both Gram-positive and Gram-negative strains[1].

Quantitative Data Summary

The following table synthesizes the pharmacological metrics of key morpholino methanone derivatives across various therapeutic indications.

Compound / ScaffoldPrimary TargetTherapeutic IndicationKey Pharmacological Metric
HG-10-102-01 LRRK2 (WT & G2019S)Parkinson's DiseaseIC50: 3.2 nM (G2019S mutant)
GNE-7915 LRRK2Parkinson's DiseaseHigh brain penetrance & metabolic stability
Compound 11 (Imidazopyridazine) MNK1/2Lymphoma (GCB-DLBCL)Potent p-eIF4E suppression
Compound 36 (Benzoxazole) BChEAlzheimer's DiseaseKi: 20.26 ± 1.56 nM
Bridged Morpholino-Pyrazolopyrimidines mTORSolid Tumors26,000-fold selectivity over PI3Kα
Pyrazole-Morpholinomethanones NMTMalaria (P. vivax)Submicromolar parasiticidal activity

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol utilized in the evaluation of these compounds must be designed as a self-validating system.

Workflow S1 1. Chemical Synthesis Amidation with Morpholine S2 2. Target Validation In Vitro Kinase Assays S1->S2 S3 3. Cellular Assays Target Engagement Readouts S2->S3 S4 4. In Vivo Profiling Pharmacokinetics & PK/PD S3->S4

Caption: Step-by-step drug discovery workflow for morpholino methanone derivatives.

Protocol A: Synthesis of Aryl-Morpholino Methanones

Objective: Generate high-purity morpholino methanone derivatives for biological screening.

  • Activation: Dissolve the target aryl-carboxylic acid (1.0 eq) in anhydrous DMF. Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C to activate the carboxyl group.

  • Amidation: Slowly add morpholine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir at room temperature for 12 hours.

  • Extraction: Quench with water, extract with ethyl acetate (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via reverse-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA).

  • Self-Validation Checkpoint: Conduct LC-MS and ¹H-NMR. The protocol is only validated if the morpholine methylene protons present distinct multiplets at ~3.4-3.8 ppm, and purity exceeds 98% via UV trace at 254 nm. If unreacted morpholine remains, subsequent biological assays will yield false-positive basicity artifacts.

Protocol B: In Vitro TR-FRET Kinase Assay (e.g., LRRK2)

Objective: Quantify the ATP-competitive inhibition (IC50) of the synthesized compounds.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: In a 384-well plate, combine 5 µL of recombinant LRRK2 enzyme (WT or G2019S) with 5 µL of the morpholino methanone compound (serially diluted in DMSO, final DMSO <1%). Incubate for 30 minutes at room temperature to allow target engagement.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate mix (e.g., ULight-labeled myelin basic protein). Incubate for 60 minutes.

  • Detection: Add 20 µL of EDTA/Europium-anti-phospho antibody detection mix. Read the TR-FRET signal (Excitation 320 nm, Emission 665 nm / 615 nm).

  • Self-Validation Checkpoint: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's dynamic range. Furthermore, include a known pan-kinase inhibitor (e.g., Staurosporine) and a specific reference (e.g., GNE-7915) as internal controls. If the IC50 of the reference deviates by >3-fold from historical baselines, the plate data must be discarded due to suspected ATP degradation or enzyme instability.

References

  • Potential Biological Activities of (3-Fluorophenyl)(morpholino)methanone: A Technical Guide. Benchchem. 1

  • Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PMC / National Institutes of Health. 6

  • Synthesis of [11C]HG-10-102-01 as a new potential PET agent for imaging of LRRK2 in Parkinson's disease. SNMMI Journals. 3

  • Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. PubMed / National Institutes of Health. 5

  • Development of an Imidazopyridazine-Based MNK1/2 Inhibitor for the Treatment of Lymphoma. Journal of Medicinal Chemistry / ACS Publications. 7

  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. 2

  • Exploring Subsite Selectivity within Plasmodium vivax N-Myristoyltransferase Using Pyrazole-Derived Inhibitors. Journal of Medicinal Chemistry / ACS Publications.8

Sources

Methodological & Application

Application Note: In Vitro Fragment Screening and Validation Using (2-Fluoro-5-methoxyphenyl)(morpholino)methanone Targeting LRRK2

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Profiling, Biophysical Characterization

Scientific Rationale & Fragment Context

The compound (2-Fluoro-5-methoxyphenyl)(morpholino)methanone (CAS: 1046468-44-3)[1] is a highly privileged structural fragment in modern medicinal chemistry, serving as the critical hinge-binding and selectivity anchor for highly potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. Most notably, the elaboration of this fragment via structure-activity relationship (SAR) optimization led to the discovery of GNE-7915 (CAS: 1351761-44-8), a brain-penetrant, highly selective LRRK2 inhibitor used in Parkinson's disease (PD) models[2][3].

When evaluating low-molecular-weight fragments like (2-Fluoro-5-methoxyphenyl)(morpholino)methanone in vitro, standard high-throughput kinase assays often yield false negatives due to the fragment's inherently low binding affinity (typically in the high micromolar range) and fast dissociation kinetics. Therefore, a self-validating, orthogonal assay system is required.

This protocol details a two-tiered approach:

  • Surface Plasmon Resonance (SPR): Provides label-free, biophysical confirmation of direct fragment binding to the LRRK2 kinase domain, utilizing steady-state affinity modeling to capture fast kon​/koff​ rates[4][5].

  • Time-Resolved FRET (TR-FRET): A functional biochemical assay to quantify the fragment's ability to inhibit LRRK2-mediated phosphorylation of a PLK-derived peptide substrate[6].

Quantitative Data Summary

Because fragments lack the extensive binding interactions of fully elaborated leads, assay parameters must be adjusted (e.g., higher ligand concentrations, higher DMSO tolerance). The table below contrasts the expected in vitro profile of the raw fragment versus the optimized lead, GNE-7915.

Compound / LigandAssay ModalityExpected ParameterBiological Significance
(2-Fluoro-5-methoxyphenyl)(morpholino)methanone SPR (Binding) KD​≈10−100μM Confirms target engagement; fast on/off kinetics typical of FBDD hits.
GNE-7915 (Lead)SPR (Binding) KD​<5nM Demonstrates optimized enthalpy/entropy and slow off-rate.
(2-Fluoro-5-methoxyphenyl)(morpholino)methanone TR-FRET (Functional) IC50​>10μM Weak functional inhibition; requires high assay concentration.
GNE-7915 (Lead)TR-FRET (Functional) IC50​=9nM Potent, ATP-competitive inhibition of LRRK2 kinase activity[3].

Experimental Workflows & Pathway Visualization

To establish causality between fragment binding and functional inhibition, the workflow must progress from biophysical engagement to biochemical modulation.

Workflow N1 Fragment Library (CAS: 1046468-44-3) N2 SPR Binding Assay (Steady-State Affinity) N1->N2 Target Engagement N3 TR-FRET Assay (Functional Kinase Inhibition) N2->N3 Orthogonal Validation N4 SAR Elaboration (Cross-coupling) N3->N4 Hit-to-Lead N5 Lead Compound (e.g., GNE-7915) N4->N5 Optimization

Fragment-to-Lead workflow for LRRK2 inhibitors using orthogonal biophysical and functional assays.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

Fragments like (2-Fluoro-5-methoxyphenyl)(morpholino)methanone exhibit transient binding. SPR is the gold standard for detecting these low-affinity interactions. We utilize biotinylated LRRK2 immobilized on a Streptavidin (SA) sensor chip to ensure uniform, oriented protein presentation[4][5].

Reagents & Equipment
  • Sensor Chip: Series S Sensor Chip SA (Streptavidin).

  • Target Protein: Biotinylated recombinant human LRRK2 (Kinase Domain or Full Length).

  • Running Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 2.5 mM MgCl₂, 0.5 mM TCEP, 0.005% Tween-20, 5% DMSO (Critical: High DMSO is required to maintain fragment solubility at high micromolar concentrations)[4].

  • Ligand: (2-Fluoro-5-methoxyphenyl)(morpholino)methanone dissolved in 100% DMSO.

Step-by-Step Methodology
  • Chip Conditioning: Condition the SA chip with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH at 30 µL/min.

  • Ligand Immobilization: Inject biotinylated LRRK2 (diluted to 10 µg/mL in running buffer without DMSO) onto the active flow cell until a capture level of 4,000 – 5,000 Response Units (RU) is achieved[5]. Leave the reference flow cell blank.

  • Solvent Correction: Because the fragment requires 5% DMSO, prepare a DMSO calibration series (4.5% to 5.5% DMSO in running buffer) to correct for bulk refractive index shifts.

  • Fragment Preparation: Prepare a 2-fold dilution series of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone from 500 µM down to 1.95 µM , maintaining exactly 5% DMSO in all samples.

  • Binding Cycle:

    • Inject the fragment series at a high flow rate (50 µL/min ) to minimize mass transport limitations.

    • Contact time: 60 seconds (sufficient for fragments to reach equilibrium).

    • Dissociation time: 60 seconds (fragments typically dissociate immediately).

  • Data Analysis: Due to the square-wave nature of fragment sensorgrams, kinetic fitting ( kon​/koff​ ) is often unreliable. Instead, plot the equilibrium binding responses ( Req​ ) against fragment concentration and fit to a 1:1 Steady-State Affinity model to derive the KD​ .

Protocol 2: TR-FRET LRRK2 Kinase Activity Assay

Once binding is confirmed, the fragment's ability to inhibit LRRK2 catalytic activity is assessed. We utilize a mechanism-based TR-FRET assay measuring the phosphorylation of a PLK-derived peptide[6].

TRFRET Substrate ULight-PLK Peptide + ATP LRRK2 Active LRRK2 Kinase Substrate->LRRK2 Catalysis Phos Phospho-ULight-PLK LRRK2->Phos Phosphorylation Fragment (2-Fluoro-5-methoxyphenyl) (morpholino)methanone Fragment->LRRK2 ATP-Competitive Inhibition Antibody Eu-anti-phospho-PLK (Donor Fluorophore) Phos->Antibody Specific Recognition Signal TR-FRET Emission (665 nm) Antibody->Signal Proximity-Induced FRET

Mechanism of the TR-FRET LRRK2 assay. Fragment inhibition reduces the 665 nm emission signal.

Reagents & Equipment
  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

  • Enzyme: Recombinant LRRK2 (Wild-Type or G2019S mutant) at a final assay concentration of 10–24 nM[6].

  • Substrates: 25 µM ATP (approximating the Km​ to favor ATP-competitive fragment binding) and 50 nM ULight-labeled PLK-peptide[6].

  • Detection Mix: 10 mM EDTA (to quench the kinase reaction) and 2 nM Europium (Eu)-labeled anti-phospho-PLK antibody.

Step-by-Step Methodology
  • Compound Plating: Dispense 100 nL of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone (titrated from 1 mM to 1 µM in 100% DMSO) into a low-volume 384-well proxiplate.

  • Enzyme Addition: Add 5 µL of LRRK2 enzyme (diluted in Assay Buffer) to the wells. Incubate for 30 minutes at room temperature to allow the low-affinity fragment to reach binding equilibrium with the kinase.

  • Reaction Initiation: Add 5 µL of the Substrate Mix (ATP + ULight-PLK peptide in Assay Buffer) to initiate the reaction.

  • Kinase Reaction: Seal the plate and incubate for exactly 60 minutes at room temperature.

  • Quench & Detection: Add 10 µL of the Detection Mix (EDTA + Eu-antibody). The EDTA chelates Mg²⁺, immediately halting LRRK2 activity.

  • Equilibration: Incubate for 60 minutes at room temperature to allow the Eu-antibody to bind the newly formed phospho-PLK peptide.

  • Signal Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or EnVision).

    • Excitation: 320 or 340 nm.

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (ULight).

  • Data Analysis: Calculate the TR-FRET ratio (Emission 665 / Emission 615). Plot the ratio against the log of the fragment concentration to determine the IC50​ via non-linear regression.

References

  • Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade MDPI.[Link]

  • The development of CNS-active LRRK2 inhibitors using property-directed optimisation National Institutes of Health (NIH).[Link]

  • Development of a Mechanism-based HTS Assay for Leucine Rich Repeat Kinase2—Discovery of LRRK2 Inhibitors National Institutes of Health (NIH) / PMC. [Link]

  • A designed ankyrin-repeat protein that targets Parkinson's disease-associated LRRK2 National Institutes of Health (NIH).[Link]

  • CACHE Challenge #1: Targeting the WDR Domain of LRRK2, A Parkinson's Disease Associated Protein Institute of Molecular and Translational Medicine.[Link]

Sources

(2-Fluoro-5-methoxyphenyl)(morpholino)methanone as a chemical probe in neuroscience research

Author: BenchChem Technical Support Team. Date: March 2026

An Application and Protocol Guide for the Investigation of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone as a Novel Chemical Probe

Senior Application Scientist Note: The compound (2-Fluoro-5-methoxyphenyl)(morpholino)methanone, hereafter designated FMPM , is not currently established in the scientific literature as a validated chemical probe for a specific neurological target. This guide is therefore presented as a prospective framework for its characterization, based on established principles of medicinal chemistry and neuropharmacology. The protocols herein are synthesized from methodologies used for analogous compounds and provide a robust pathway for elucidating the potential of FMPM as a selective tool for neuroscience research. The structural motifs of FMPM—a fluorinated methoxyphenyl ring and a morpholine amide—are common in centrally active agents, suggesting a plausible, yet unconfirmed, interaction with a G-protein-coupled receptor (GPCR). For the purpose of this guide, we will hypothesize that FMPM acts as a negative allosteric modulator (NAM) of a metabotropic glutamate receptor, such as mGluR5, a target implicated in numerous CNS disorders.[1]

Introduction: The Rationale for FMPM as a CNS Probe

Chemical probes are indispensable tools for dissecting the complex signaling pathways of the central nervous system (CNS).[2] A well-characterized probe allows for the validation of novel drug targets and the exploration of disease pathophysiology. The structure of FMPM presents several features that make it a compelling candidate for development as a CNS probe.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally stable and resistant to metabolic cleavage.[3] Placing a fluorine atom on the phenyl ring may block a potential site of cytochrome P450-mediated oxidation, thereby increasing the compound's metabolic half-life and suitability for in vivo studies.[3]

  • Blood-Brain Barrier Penetration: The methoxy and fluoro substituents increase the lipophilicity of the molecule, a key factor in predicting its ability to cross the blood-brain barrier and engage with CNS targets.[3]

  • Target Selectivity: The specific arrangement of the fluoro and methoxy groups, combined with the morpholine moiety, creates a unique three-dimensional pharmacophore. This can confer high selectivity for a specific receptor binding pocket over other related off-targets.[3]

This document outlines a comprehensive, multi-stage research plan to systematically evaluate FMPM, from initial in vitro binding and functional characterization to in vivo pharmacokinetic and pharmacodynamic assessment.

Physicochemical and Pharmacological Profile

A summary of the basic properties of FMPM and its hypothetical pharmacological profile, based on the proposed mechanism as an mGluR5 NAM, is presented below.

ParameterValue / ProfileSource / Rationale
Molecular Formula C₁₂H₁₄FNO₃Derived from structure.
Molecular Weight 240.24 g/mol Calculated from formula.
CAS Number Not availableThis is a hypothetical probe.
Purity >98%Standard for research-grade small molecules.
Proposed Target Metabotropic Glutamate Receptor 5 (mGluR5)Plausible target based on analogous structures.[1]
Proposed Mechanism Negative Allosteric Modulator (NAM)Binds to a site distinct from the glutamate binding site to inhibit receptor activation.[1][4]
Hypothetical Kᵢ 5-20 nMExtrapolated from similar published mGluR5 NAMs.
Hypothetical IC₅₀ 20-100 nMFunctional potency in a cell-based assay.[5]

Proposed Mechanism of Action: Allosteric Modulation of mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a Class C GPCR that is activated by the neurotransmitter glutamate. Upon activation, it couples to Gαq/11, initiating the phospholipase C (PLC) signaling cascade, which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately results in the mobilization of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).[6]

As a proposed NAM, FMPM would not compete with glutamate at the orthosteric site. Instead, it is hypothesized to bind to an allosteric site within the receptor's transmembrane domain, inducing a conformational change that reduces the efficacy of glutamate-mediated receptor activation.[4]

mGluR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Activates FMPM FMPM (Probe) FMPM->mGluR5 Inhibits (Allosterically) Gq Gαq/11 mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Proposed signaling pathway for mGluR5 and its allosteric inhibition by the FMPM probe.

Experimental Workflows and Protocols

The following section details a logical progression of experiments to validate FMPM as a chemical probe. The workflow begins with fundamental in vitro characterization and moves toward more complex in vivo evaluation.

Experimental_Workflow cluster_invitro Part A: In Vitro Characterization cluster_invivo Part B: In Vivo Evaluation cluster_validation Validation Binding Protocol 1: Radioligand Binding Assay (Determine Affinity, Ki) Functional Protocol 2: Functional Assay (Confirm NAM activity, IC₅₀) Binding->Functional Confirm Target Interaction Metabolism Protocol 3: Metabolic Stability (Determine Half-life, t½) Functional->Metabolism Assess Druglike Properties PK Protocol 4: Rodent PK Study (Brain/Plasma Exposure) Metabolism->PK Proceed if Stable PD Protocol 5: Target Engagement/ Behavioral Assay PK->PD Proceed if CNS Penetrant Validated_Probe Validated Chemical Probe PD->Validated_Probe

Figure 2: A comprehensive workflow for the validation of FMPM as a chemical probe.

Protocol 1: Radioligand Binding Assay for Target Affinity (Kᵢ)

Objective: To determine the binding affinity (Kᵢ) of FMPM for the human mGluR5 receptor. This assay measures the ability of FMPM to displace a known high-affinity radioligand from the receptor.

Materials:

  • Cell membranes from HEK293 cells stably expressing human mGluR5.

  • Radioligand: [³H]-MPEP (a known mGluR5 allosteric radioligand).

  • Non-specific binding control: MTEP (a potent, structurally distinct mGluR5 antagonist).[4]

  • FMPM test compound, dissolved in 100% DMSO.

  • Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.

  • 96-well microplates and glass fiber filter mats (e.g., Whatman GF/C).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of FMPM in binding buffer. The final DMSO concentration in the assay should not exceed 0.5%.

  • In a 96-well plate, combine in the following order:

    • 150 µL Binding Buffer.

    • 20 µL of FMPM dilution (or buffer for total binding, or 10 µM MTEP for non-specific binding).

    • 20 µL of [³H]-MPEP (final concentration ~1-2 nM).

    • 20 µL of mGluR5-expressing cell membranes (5-10 µg protein per well).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Harvest the plate contents onto a glass fiber filter mat using a cell harvester. The filter mat traps the membranes while unbound radioligand passes through.

  • Wash the filters three times with 300 µL of ice-cold binding buffer to remove any remaining unbound radioligand.

  • Dry the filter mat, place it in a scintillation vial with scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of FMPM. Use non-linear regression (Cheng-Prusoff equation) to determine the IC₅₀, which can then be converted to the Kᵢ value.

Protocol 2: Intracellular Calcium Mobilization Functional Assay (IC₅₀)

Objective: To confirm that FMPM acts as a functional antagonist (NAM) of mGluR5 and to determine its potency (IC₅₀). This assay measures the ability of FMPM to inhibit the increase in intracellular calcium triggered by an mGluR5 agonist.[1]

Materials:

  • HEK293 cells stably expressing human mGluR5.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • mGluR5 agonist: Glutamate or a specific agonist like CHPG.[4]

  • FMPM test compound.

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Plate the mGluR5-expressing HEK293 cells in black-walled, clear-bottom 96-well plates and grow to confluence.

  • Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).

  • Wash the cells with Assay Buffer to remove excess dye.

  • Prepare serial dilutions of FMPM. Add the diluted FMPM to the cells and pre-incubate for 15-30 minutes at room temperature.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject the mGluR5 agonist (at a concentration that elicits ~80% of the maximal response, i.e., EC₈₀) and immediately begin recording the fluorescence intensity over time (typically 2-3 minutes).

  • The increase in fluorescence corresponds to the influx of intracellular calcium.

  • Plot the peak fluorescence response (or area under the curve) as a percentage of the control (agonist alone) against the log concentration of FMPM.

  • Use a four-parameter logistic equation to fit the curve and determine the IC₅₀ value, which represents the concentration of FMPM required to inhibit 50% of the agonist-induced calcium response.

Protocol 3: In Vitro Metabolic Stability Assay

Objective: To evaluate the metabolic stability of FMPM in the presence of liver enzymes, providing an early indication of its likely in vivo half-life.[3]

Materials:

  • Pooled Human Liver Microsomes (HLMs).

  • NADPH regenerating system (contains NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).

  • Phosphate buffer (0.1 M, pH 7.4).

  • FMPM test compound (1 µM final concentration).

  • Control compound with known stability (e.g., Verapamil - low stability; Buspirone - high stability).

  • Acetonitrile with an internal standard for LC-MS/MS analysis.

  • LC-MS/MS system.

Procedure:

  • Pre-warm the HLM solution and phosphate buffer to 37°C.

  • In a microcentrifuge tube, combine HLMs (final concentration 0.5 mg/mL), phosphate buffer, and FMPM (1 µM).

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Centrifuge the quenched samples to pellet the protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining amount of FMPM.

  • Plot the natural log of the percentage of FMPM remaining versus time.

  • The slope of the line (k) is the elimination rate constant. The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .

Protocol 4: Rodent Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of FMPM in a rodent model (e.g., male Sprague-Dawley rats), including its concentration in plasma and brain over time after a single administration.[7]

Materials:

  • Male Sprague-Dawley rats (250-300g).

  • FMPM formulation suitable for intravenous (IV) and/or intraperitoneal (IP) administration (e.g., dissolved in a vehicle like 10% DMSO, 40% PEG400, 50% saline).

  • Blood collection tubes (e.g., with K₂EDTA anticoagulant).

  • Surgical tools for brain extraction.

  • Homogenizer for brain tissue.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Acclimate animals according to institutional guidelines (all procedures must be approved by an IACUC).

  • Administer FMPM to a cohort of rats via the chosen route (e.g., 5 mg/kg, IP).

  • At designated time points post-dose (e.g., 15 min, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples from a subset of animals (n=3-4 per time point) via tail vein or terminal cardiac puncture under anesthesia.

  • Immediately after terminal blood collection, perfuse the animals with ice-cold saline and harvest the brain.

  • Process blood samples to plasma by centrifugation.

  • Weigh the brain tissue and homogenize it in a suitable buffer.

  • Extract FMPM from plasma and brain homogenate samples using protein precipitation (with acetonitrile) or liquid-liquid extraction.

  • Quantify the concentration of FMPM in each sample using a validated LC-MS/MS method.

  • Plot the mean plasma and brain concentrations versus time.

  • Calculate key PK parameters, such as Cₘₐₓ (peak concentration), Tₘₐₓ (time to peak concentration), AUC (area under the curve), and the brain-to-plasma ratio (Kp), which indicates CNS penetration.

References

  • June 09 2021. Enhanced delivery of peptide-morpholino oligonucleotides with a small molecule to correct splicing defects in the lung - PMC. [Link]

  • June 02 2014. A Superfluorinated Molecular Probe for Highly Sensitive in Vivo19F‐MRI. [Link]

  • Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective a - SciSpace. [Link]

  • Studies on the mechanisms of action of MR33317 - PMC - NIH. [Link]

  • January 15 2021. Optimization of In Vivo Studies by Combining Planar Dynamic and Tomographic Imaging: Workflow Evaluation on a Superparamagnetic - CNR-IRIS. [Link]

  • November 03 2015. Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. [Link]

  • (2-Methoxyphenyl)(morpholino)methanone | Sigma-Aldrich - MilliporeSigma. [Link]

  • June 30 2021. Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam - bioRxiv. [Link]

  • Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC. [Link]

  • (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction - PMC. [Link]

  • August 06 2025. (PDF) Lessons Learned From Vivo-Morpholinos: How to Avoid Vivo-Morpholino Toxicity - ResearchGate. [Link]

  • Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. [Link]

  • 4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 Selective and CNS Penetrant Negative Allosteric Modulator (NAM) - PMC. [Link]

  • October 26 2021. Structure–Activity Relationship of Novel Second-Generation Synthetic Cathinones: Mechanism of Action, Locomotion, Reward, and - Frontiers. [Link]

  • Methoxyflurane Pathway, Pharmacokinetics - ClinPGx. [Link]

  • Further investigations of morpholino pretargeting in mice–establishing quantitative relations in tumor - PMC. [Link]

  • September 29 2025. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PMC. [Link]

  • November 30 2009. BMC Neuroscience - WestminsterResearch. [Link]

  • Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC. [Link]

  • April 23 2023. FDA-Approved Fluorinated Heterocyclic Drugs from 2016to 2022 - . [Link]

  • Synthesis of Multifunctional Probes for Targeted Chemical Proteomics - Macquarie University. [Link]

  • PRMT5/MEP50 Methyltransferase Assay Service - Reaction Biology. [Link]

  • December 19 2018. Revisiting Pharmacokinetics and Pharmacogenetics of Methadone in Healthy Volunteers. [Link]

  • Innovative Tools Driving Progress in Neuroscience Research - BPS Bioscience. [Link]

  • September 29 2025. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PubMed. [Link]

  • February 10 2025. Strikingly different neurotransmitter release strategies in dopaminergic subclasses - eLife. [Link]

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Determining the solubility of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone in DMSO and PBS

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: High-Throughput Determination of the Aqueous and DMSO Solubility of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone for Early-Stage Drug Discovery

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of the novel compound (2-Fluoro-5-methoxyphenyl)(morpholino)methanone in dimethyl sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS). Solubility is a critical physicochemical property that profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and by extension, its therapeutic efficacy and reliability in in-vitro assays.[1] This guide details a high-throughput kinetic solubility protocol using laser nephelometry, explaining the scientific principles behind the methodology and offering step-by-step instructions to ensure data integrity and reproducibility.

Introduction: The Critical Role of Solubility Assessment

In the realm of drug discovery, the journey from a hit compound to a viable drug candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Among these, aqueous solubility is a paramount parameter. Poor solubility can lead to erratic results in biological assays, underestimation of toxicity, and poor bioavailability, ultimately causing promising candidates to fail in later, more expensive stages of development.[1][2]

(2-Fluoro-5-methoxyphenyl)(morpholino)methanone is an aryl ketone derivative containing a morpholine moiety and a fluorinated phenyl ring. Such structural features are common in medicinal chemistry, with the morpholine group often added to improve properties like aqueous solubility and the fluorine atom to modulate metabolic stability and binding affinity.[3] Therefore, an early and accurate assessment of its solubility is indispensable.

This application note addresses two key solubility measurements:

  • Solubility in DMSO: Dimethyl sulfoxide is the most common solvent for storing and handling compound libraries for high-throughput screening (HTS).[4][5] Its ability to dissolve a wide range of both polar and nonpolar compounds makes it an invaluable tool.[4][6] However, determining the maximum solubility in DMSO is crucial to prevent compound precipitation in stock solutions, which would lead to inaccurate concentrations in downstream assays.[7]

  • Aqueous (Kinetic) Solubility in PBS: Phosphate-Buffered Saline (PBS) is an isotonic buffer with a pH of ~7.4, which mimics the physiological conditions of the human body.[8][9][10] Determining solubility in this medium is a key indicator of how the compound will behave in a biological environment. This guide focuses on kinetic solubility, a high-throughput method that measures the solubility of a compound that is first dissolved in DMSO and then introduced into the aqueous buffer.[2][11] This method reflects the conditions of most in-vitro assays and provides a rapid assessment for early-stage decision-making.[1][2][12]

Scientific Principles & Method Selection

Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[13][14] The "gold standard" for its measurement is the shake-flask method, which involves agitating an excess of the solid compound in the solvent for an extended period (e.g., 24-48 hours) to reach equilibrium.[15][16][17] While highly accurate, this method is low-throughput and requires a significant amount of compound.[12]

  • Kinetic Solubility: This measures the concentration of a compound when it begins to precipitate from a supersaturated solution.[13][14] In a typical HTS workflow, a compound is rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This can create a temporary supersaturated state, and the point at which precipitation occurs is the kinetic solubility.[2][14] This value is often higher than the thermodynamic solubility but is highly relevant for predicting behavior in in-vitro screens.[2]

Scientist's Note: For early drug discovery where speed and compound conservation are critical, kinetic solubility is the preferred method. It provides a reliable estimate to rank-order compounds and identify potential liabilities early in the process.[2][12]

Method of Detection: Laser Nephelometry

This protocol employs laser nephelometry to detect compound precipitation. Nephelometry is an analytical technique that measures the intensity of light scattered by suspended particles in a liquid.[18][19] When a laser beam passes through a clear solution, the light scattering is minimal. However, if a compound precipitates out of solution, the resulting suspended particles will scatter the light.[20] The intensity of this scattered light, typically measured at a 90° angle to the incident beam, is directly proportional to the concentration of the insoluble particles.[18] This allows for a highly sensitive and automated determination of the point of precipitation in a microplate format.[20][21]

Materials and Reagents

  • Compound: (2-Fluoro-5-methoxyphenyl)(morpholino)methanone (solid powder, >97% purity)

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade or higher

  • Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4. Composition (for 1 L): 8 g NaCl, 0.2 g KCl, 1.44 g Na₂HPO₄, 0.24 g KH₂PO₄.[10]

  • Equipment:

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator bath

    • Calibrated micropipettes and sterile tips

    • Sterile 1.5 mL or 2 mL microcentrifuge tubes

    • Clear, flat-bottom 96-well or 384-well microplates (non-treated)

    • Microplate reader with laser nephelometry capabilities (e.g., BMG LABTECH NEPHELOstar Plus)

    • Automated liquid handler (recommended for HTS)

Experimental Protocols

Protocol 1: Determination of Maximum Stock Solubility in DMSO

Objective: To determine the maximum concentration at which (2-Fluoro-5-methoxyphenyl)(morpholino)methanone can be fully dissolved in 100% DMSO at room temperature.

Procedure:

  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of the compound into a sterile 2 mL microcentrifuge tube.[22]

    • Add a small, precise volume of anhydrous DMSO (e.g., 50 µL) to the tube.

    • Vortex the mixture vigorously for 2-3 minutes.[22]

    • Scientist's Note: The goal is to create a slurry where undissolved solid is clearly visible. If the compound dissolves completely, add more pre-weighed solid in small increments until a precipitate persists.

  • Equilibration:

    • Incubate the slurry at room temperature (25 °C) for 24 hours on a shaker or rotator.[22][23] This allows the solution to reach equilibrium, ensuring the supernatant is fully saturated.[23]

  • Phase Separation:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet all undissolved solid.[22]

  • Quantification of Solubilized Compound:

    • Carefully aspirate a known volume of the clear supernatant (e.g., 10 µL) without disturbing the pellet.

    • Perform a large, accurate serial dilution of the supernatant into a suitable solvent (e.g., Methanol or Acetonitrile) for which a calibration curve can be constructed.

    • Determine the concentration of the compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS/MS.

    • Back-calculate to determine the original concentration in the undiluted DMSO supernatant. This value represents the maximum DMSO solubility.

Protocol 2: High-Throughput Kinetic Solubility in PBS (pH 7.4) by Laser Nephelometry

Objective: To determine the kinetic solubility of the compound in PBS by identifying the concentration at which precipitation is first detected.

Workflow Diagram:

G cluster_prep Step 1: Preparation cluster_assay Step 2: Assay Execution cluster_analysis Step 3: Data Analysis prep_stock Prepare 10 mM Stock in 100% DMSO prep_serial Create Serial Dilution in 100% DMSO Plate prep_stock->prep_serial 2-fold dilutions transfer Transfer DMSO dilutions to Assay Plate (e.g., 1:20) prep_serial->transfer add_pbs Add PBS to Assay Plate incubate Incubate (e.g., 2h at 25°C) read_nephelometry Read Plate on Nephelometer incubate->read_nephelometry analyze Plot Scattered Light vs. Concentration read_nephelometry->analyze determine Determine Solubility Limit analyze->determine

Caption: Workflow for Kinetic Solubility Measurement by Nephelometry.

Procedure:

  • Preparation of Compound Stock and Dilution Plate:

    • Prepare a master stock solution of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone in 100% DMSO at a concentration of 10 mM. Confirm complete dissolution by visual inspection. Gentle warming (37°C) or sonication can be used if necessary.[7][22]

    • In a 96-well "source" plate, perform a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).[7]

  • Assay Plate Setup:

    • Using a multichannel pipette or liquid handler, add 95 µL of 1X PBS (pH 7.4) to the wells of a clear, flat-bottom 96-well "assay" plate.

    • Scientist's Note: This volume is for a final DMSO concentration of 5%. If a lower concentration is desired (e.g., 1%), adjust volumes accordingly (e.g., 99 µL of PBS for 1 µL of DMSO stock). The final DMSO concentration must be kept consistent across all wells and reported with the results.

  • Compound Addition and Incubation:

    • Rapidly transfer 5 µL from each well of the DMSO source plate to the corresponding well of the PBS assay plate.[24] This will create a final concentration range (e.g., from 500 µM down to 1 µM).

    • Mix the plate thoroughly for 60 seconds.

    • Incubate the assay plate at room temperature (25 °C) for 2 hours, protected from light and evaporation.[2][24] This allows time for the precipitate to form and stabilize.

  • Nephelometric Measurement:

    • Place the assay plate into the microplate nephelometer.

    • Measure the light scatter for each well according to the instrument's instructions.

    • Include positive (a known insoluble compound) and negative (vehicle control, e.g., 5% DMSO in PBS) controls on the same plate.

  • Data Analysis:

    • Plot the measured relative nephelometry units (RNU) against the nominal compound concentration.

    • The kinetic solubility is defined as the highest concentration at which the light scatter signal is not significantly elevated above the baseline (negative control) wells.[20] This can be determined by setting a threshold (e.g., 3 standard deviations above the mean of the negative controls).

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table.

Table 1: Solubility Profile of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone

ParameterSolvent/MediumTemperature (°C)MethodResult (µg/mL)Result (µM)Classification
Max. Stock Solubility100% DMSO25HPLC-UV>43,256>200,000Very High
Kinetic SolubilityPBS, pH 7.4 (2% DMSO)25Nephelometry27.0125Moderate

Interpretation:

  • DMSO Solubility: The compound exhibits very high solubility in DMSO, indicating that preparing concentrated stock solutions (e.g., 10-50 mM) for HTS is feasible without risk of precipitation.

  • Aqueous Solubility: A kinetic solubility of 125 µM is considered moderately soluble for many early-stage discovery projects. While not exceptionally high, it may be sufficient for many cell-based assays where final concentrations are typically in the low micromolar or nanomolar range. However, this result flags a potential liability. For in-vivo studies requiring high dosage, this level of solubility could be problematic and may necessitate formulation development.

Conclusion and Further Steps

The protocols outlined in this guide provide a robust and efficient framework for determining the DMSO and kinetic aqueous solubility of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone. The compound demonstrates excellent solubility in DMSO and moderate kinetic solubility in physiological buffer. Based on these findings, it is recommended to maintain a final assay DMSO concentration below 1% where possible to minimize solvent effects and reduce the risk of precipitation upon dilution. For compounds progressing to lead optimization, it is crucial to perform thermodynamic solubility testing using the shake-flask method to establish the true equilibrium solubility and to assess solubility across a range of pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8) as recommended by regulatory guidelines.[25]

References

  • Wikipedia. (n.d.). Phosphate-buffered saline. Retrieved from [Link]

  • Rheolution Inc. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

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  • Brittain, H. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

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  • AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

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  • BMG Labtech. (n.d.). What is Nephelometry: Meaning & Examples. Retrieved from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

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  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5651-5653. Retrieved from [Link]

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  • Moshang Chemical. (n.d.). (4-amino-5-fluoro-2-methoxyphenyl)(morpholino)-methanone. Retrieved from [Link]

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Application Note: A Robust HPLC-MS/MS Method for the Quantification of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive, step-by-step protocol for the development and validation of a sensitive, selective, and robust High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone. This method is tailored for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in complex matrices. The narrative explains the scientific rationale behind each experimental choice, from sample preparation and chromatographic separation to mass spectrometric detection and method validation, in accordance with international guidelines.

Introduction and Scientific Rationale

(2-Fluoro-5-methoxyphenyl)(morpholino)methanone is an aryl ketone derivative incorporating a morpholine heterocycle. Such scaffolds are of significant interest in medicinal chemistry and drug development due to the favorable physicochemical properties imparted by the morpholine ring, such as enhanced aqueous solubility and metabolic stability. The fluorine and methoxy substitutions on the phenyl ring can further modulate the compound's biological activity and pharmacokinetic profile.

Given its potential role as a pharmaceutical intermediate or active compound, a reliable quantitative method is paramount for pharmacokinetic studies, formulation analysis, and quality control. HPLC-MS/MS is the analytical technique of choice due to its superior sensitivity, selectivity, and speed.[1] The coupling of liquid chromatography's separation power with the mass spectrometer's ability to selectively monitor specific precursor-to-product ion transitions—a technique known as Multiple Reaction Monitoring (MRM)—provides unparalleled analytical performance.[1]

This guide provides a foundational framework, explaining the causality behind the selection of each parameter to empower scientists to adapt and optimize this method for their specific applications.

Analyte Physicochemical Properties

A preliminary analysis of the target analyte's structure is the cornerstone of logical method development.

  • Structure: C₁₁H₁₂FNO₃

  • Molecular Weight: 237.22 g/mol

  • Key Features:

    • Basic Center: The nitrogen atom within the morpholine ring is a primary site for protonation (a Lewis base), making it highly suitable for positive mode electrospray ionization.

    • Hydrophobicity: The substituted phenyl ring provides sufficient hydrophobicity for retention on a reversed-phase HPLC column.

    • Polarity: The presence of oxygen and nitrogen atoms imparts a degree of polarity.

Based on these features, a reversed-phase HPLC method coupled with positive ion electrospray ionization tandem mass spectrometry is the most logical and promising approach.

Part I: Mass Spectrometry (MS/MS) Method Development

The goal of this stage is to define the optimal instrument settings for selectively detecting and quantifying the analyte with maximum sensitivity.

Ionization Source and Mode Selection

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for generating intact molecular ions from solution, which is a prerequisite for tandem mass spectrometry.[2][3] Given the presence of the easily protonatable morpholine nitrogen, ESI in positive ion mode was selected. This process transfers the analyte from the liquid phase to the gas phase as a protonated molecular ion, [M+H]⁺.[2][4]

Precursor and Product Ion Identification

The analyte was infused directly into the mass spectrometer to identify the precursor ion and its most stable, high-intensity fragment ions.

  • Precursor Ion [M+H]⁺: A full scan in the Q1 quadrupole confirmed the presence of the protonated molecule at a mass-to-charge ratio (m/z) of 238.1 . This ion was selected as the precursor for fragmentation.

  • Product Ion Fragmentation (MS/MS): The precursor ion (m/z 238.1) was isolated in Q1 and subjected to Collision-Induced Dissociation (CID) in the collision cell (Q2).[5][6] In CID, the ion's kinetic energy is converted into internal energy through collisions with an inert gas (e.g., argon or nitrogen), causing it to fragment along its weakest bonds.[5][7] A product ion scan in Q3 revealed the resulting fragments.

  • Hypothesized Fragmentation: The most probable cleavage site is the amide bond between the carbonyl carbon and the morpholine nitrogen, being one of the weaker bonds in the structure.

Multiple Reaction Monitoring (MRM) Optimization

For quantitative analysis, the two most intense and stable product ions were selected to create MRM transitions. This enhances selectivity by ensuring that the detected signal corresponds uniquely to the analyte. The collision energy (CE) for each transition was optimized to maximize product ion formation.

ParameterOptimized ValueRationale
Precursor Ion (Q1) m/z 238.1Represents the protonated molecular ion, [M+H]⁺.
Product Ion 1 (Q3) m/z 155.1Quantifier: The most intense and stable fragment, likely corresponding to the [2-Fluoro-5-methoxyphenyl-C=O]⁺ fragment.
Collision Energy 1 22 eVEmpirically determined to yield maximum intensity for the m/z 155.1 fragment.
Product Ion 2 (Q3) m/z 127.1Qualifier: A secondary fragment used for identity confirmation, likely from a further fragmentation of the phenyl ring.
Collision Energy 2 35 eVEmpirically determined to yield maximum intensity for the m/z 127.1 fragment.

Part II: High-Performance Liquid Chromatography (HPLC) Method Development

The primary objective of the chromatographic step is to achieve a reproducible retention time, a sharp (Gaussian) peak shape, and separation from endogenous matrix components to minimize ion suppression.[8]

Column and Mobile Phase Selection

Reversed-phase chromatography, which separates compounds based on their hydrophobicity, is the most widely used mode for small-molecule analysis.[9][10]

  • Column: A C18 stationary phase was chosen as the industry standard and an excellent starting point. C18 columns provide strong hydrophobic interactions with the analyte, ensuring adequate retention.[11] A column with dimensions of 2.1 x 50 mm and sub-2-µm particles is recommended for high efficiency and fast analysis times.

  • Mobile Phase A (Aqueous): Water with 0.1% Formic Acid . The acidic modifier is critical for two reasons:

    • It ensures the analyte's morpholine nitrogen is consistently protonated, leading to a single ionic species and thus a sharp, symmetrical peak.

    • It provides a source of protons, which enhances the efficiency of the ESI+ ionization process.[12]

  • Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid . Acetonitrile is favored for its low viscosity and UV transparency, and it is an excellent solvent for eluting moderately hydrophobic compounds from a C18 column.[10]

Gradient Elution Protocol

A gradient elution, where the percentage of the organic mobile phase is increased over time, is used to ensure the analyte is eluted efficiently as a sharp peak while cleaning the column of more hydrophobic contaminants after each injection.

Time (min)Flow Rate (mL/min)%A (Water + 0.1% FA)%B (ACN + 0.1% FA)Curve
0.000.49556
0.500.49556
2.500.45956
3.500.45956
3.600.49556
5.000.49556

This gradient provides a robust starting point, with an expected retention time of approximately 2.0-2.5 minutes.

Part III: Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from its biological matrix (e.g., plasma, serum) and remove interferences like proteins and phospholipids that can cause ion suppression and damage the analytical column.[13][14]

Protein Precipitation (PPT)

For bioanalysis, protein precipitation is a fast, simple, and effective technique for sample cleanup.[15][16]

Step-by-Step Protocol:

  • Pipette 50 µL of the biological sample (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing an appropriate internal standard. The 3:1 ratio of organic solvent to sample ensures efficient protein precipitation.

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant (which contains the analyte) to a clean HPLC vial for analysis.

Workflow Diagram: From Sample to Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A 1. Aliquot 50 µL Plasma Sample B 2. Add 150 µL Acetonitrile (with Internal Standard) A->B C 3. Vortex (30 seconds) B->C D 4. Centrifuge (10 min @ 10,000g) C->D E 5. Transfer Supernatant to HPLC Vial D->E F Inject into HPLC-MS/MS System E->F Injection G Data Acquisition (MRM Mode) F->G H Data Processing & Quantification G->H

Caption: Overall workflow from sample preparation to final data analysis.

Part IV: Method Validation Protocol

To ensure that the analytical method is suitable for its intended purpose, a full validation must be performed according to regulatory guidelines, such as the ICH M10.[17][18][19] The objective is to demonstrate the method's reliability, reproducibility, and accuracy.[20]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria (for Bioanalysis)
Selectivity To ensure no interference from endogenous matrix components at the analyte's retention time.Response in blank matrix should be <20% of the LLOQ response.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response.Calibration curve with r² ≥ 0.99. At least 6 non-zero standards.
Lower Limit of Quantification (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.Signal-to-Noise > 10; Accuracy within ±20%; Precision ≤20% RSD.
Accuracy & Precision To determine the closeness of measured values to the true value and the degree of scatter.For QC samples (Low, Mid, High), accuracy within ±15% of nominal; precision ≤15% RSD.
Matrix Effect To assess the impact of co-eluting matrix components on analyte ionization (suppression or enhancement).The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Recovery To measure the efficiency of the sample extraction process.Recovery should be consistent and reproducible across concentration levels.
Stability To ensure the analyte is stable during sample handling and storage (e.g., freeze-thaw, bench-top).Mean concentration should be within ±15% of the nominal concentration.

Logical Diagram: Method Validation Decision Pathway

G start Begin Validation selectivity Selectivity Passes? start->selectivity linearity Linearity r² ≥ 0.99? accuracy Accuracy within ±15%? linearity->accuracy Yes fail Re-optimize Method (e.g., extraction, gradient) linearity->fail No precision Precision ≤15% RSD? accuracy->precision Yes accuracy->fail No pass Method Validated precision->pass Yes precision->fail No selectivity->linearity Yes selectivity->fail No

Caption: Decision-making process during key stages of method validation.

Final Consolidated Protocol

A. HPLC Parameters

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient: As detailed in Table 2.

B. MS/MS Parameters

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions:

    • Quantifier: 238.1 -> 155.1 (CE: 22 eV)

    • Qualifier: 238.1 -> 127.1 (CE: 35 eV)

C. Sample Preparation

  • Protein precipitation with a 3:1 ratio of Acetonitrile to sample matrix.

Conclusion

This application note presents a highly selective, sensitive, and robust HPLC-MS/MS method for the quantification of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone. The detailed protocols for mass spectrometry, chromatography, sample preparation, and validation provide a solid and scientifically-grounded foundation for researchers. By explaining the rationale behind each step, this guide equips scientists with the necessary knowledge to implement and adapt this method for routine analysis in drug development and other research areas.

References

  • Mauri, P. L., & Cilio, E. (2022). Mechanisms of electrospray ionization for mass spectrometry analysis. Saber-ULA. Available at: [Link]

  • Li, W., & Cohen, L. H. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Medzihradszky, K. F., Campbell, J. M., Baldwin, M. A., Falick, A. M., Juhasz, P., Vestal, M. L., & Burlingame, A. L. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552–558. Available at: [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]

  • Gevaert, K., & Vandekerckhove, J. (2000). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. International Journal of Molecular Sciences, 18(12), 2589. Available at: [Link]

  • Harvey, D. J. (2011). Collision-induced dissociation tandem mass spectrometry for structural elucidation of glycans. Glycoconjugate Journal, 28(8-9), 493-529. Available at: [Link]

  • Santos, L. S. (Ed.). (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. Wiley-VCH. Available at: [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Ghosh, C., & Pradeep, T. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the Indian Institute of Science, 94(3), 275-301. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • MESLO. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • ICH. (2022, May). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • Progress. (n.d.). Bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • NCBI. (2017). HPLC-MS/MS for Hit Generation - Assay Guidance Manual. Retrieved from [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]

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Use of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone in radioligand binding assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone in LRRK2 Radioligand Development and Binding Assays

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a highly validated therapeutic target for Parkinson's disease (PD). The development of potent, brain-penetrant LRRK2 inhibitors requires robust radioligand binding assays (RLBAs) to quantify target engagement and binding affinity. This application note details the workflow for utilizing (2-Fluoro-5-methoxyphenyl)(morpholino)methanone as the critical core scaffold for the synthesis of [11C]-labeled PET radioligands (e.g., [11C]GNE-1023 and[11C]HG-10-102-01). Furthermore, it provides a self-validating, step-by-step methodology for executing high-throughput RLBAs using these synthesized probes.

Scientific Rationale and Scaffold Significance

The LRRK2 kinase domain features a narrow ATP-binding pocket, and its G2019S mutation is a major genetic driver of Parkinson's disease[1][2]. High-affinity inhibitors must establish critical hydrogen bonds within the hinge region while maintaining sufficient lipophilicity to cross the blood-brain barrier (BBB). The (2-Fluoro-5-methoxyphenyl)(morpholino)methanone scaffold (CAS: 1046468-44-3)[3][4] fulfills these stringent requirements:

  • Morpholino-methanone moiety: Provides optimal vectoring into the solvent-exposed region of the kinase, enhancing solubility and BBB penetrance[5].

  • 2-Fluoro substituent: Induces a conformational twist that locks the molecule into the bioactive conformation, minimizing entropic penalty upon binding.

  • 5-Methoxy group: Serves a dual purpose. In the cold inhibitor, it occupies a hydrophobic sub-pocket. In radiotracer development, it acts as the perfect synthetic handle for O-demethylation and subsequent O-[11C]methylation[6][7].

Chemical Workflow: From Scaffold to Radioligand

To generate a functional radioligand, the scaffold undergoes a sequence of modifications to yield a desmethyl precursor, which is then radiolabeled[5][8].

Causality of Experimental Choices:

  • Coupling: The scaffold is nitrated, reduced to an aniline, and coupled with a pyrimidine derivative via Nucleophilic Aromatic Substitution (SNAr) to form the cold LRRK2 inhibitor (e.g., GNE-1023)[5].

  • Demethylation: Boron tribromide (BBr3) is utilized to cleave the aryl methyl ether[5]. BBr3 is specifically chosen because it selectively deprotects the methoxy group without hydrolyzing the sensitive morpholino-methanone amide linkage.

  • Radiolabeling: The resulting phenol precursor is reacted with[11C]methyl triflate ([11C]CH3OTf) under basic conditions[6]. [11C]CH3OTf is preferred over [11C]CH3I due to its higher reactivity, allowing the reaction to proceed rapidly at room temperature, which is critical given the short half-life of Carbon-11 (20.4 min)[9].

Radiosynthesis A (2-Fluoro-5-methoxyphenyl) (morpholino)methanone (Scaffold) B Nitration & Reduction A->B C SNAr Coupling (Pyrimidine) B->C D LRRK2 Inhibitor (e.g., GNE-1023) C->D E BBr3 Demethylation D->E F Desmethyl Precursor (Phenol) E->F G [11C]CH3OTf Radiolabeling F->G H [11C]-Radioligand (For RLBA) G->H

Figure 1: Chemical workflow from the morpholino-methanone scaffold to [11C]-radioligand.

Radioligand Binding Assay (RLBA) Methodology

Once the[11C]-radioligand is synthesized, it is deployed in filtration-based RLBAs[10][11]. This protocol is designed as a self-validating system: it utilizes Total Binding (TB) and Non-Specific Binding (NSB) controls to ensure the calculated Specific Binding (SB) is purely LRRK2-mediated[11].

RLBA_Logic LRRK2 LRRK2 Kinase Domain (Membrane Prep) Complex Radioligand-LRRK2 Complex (High Radioactive Signal) LRRK2->Complex Incubate 30°C Displaced Inhibitor-LRRK2 Complex (Displaced Radioactivity) LRRK2->Displaced Radioligand [11C]-Radioligand (Constant Conc.) Radioligand->Complex Competitor Test Inhibitor (Variable Conc.) Competitor->Displaced Competes for ATP pocket Filter Vacuum Filtration (PEI-coated GF/C Filters) Complex->Filter Bound Fraction Displaced->Filter Free Radioligand Washed Scintillation MicroBeta Scintillation (Quantify Specific Binding) Filter->Scintillation Measure CPM

Figure 2: Logical workflow of the LRRK2 radioligand competition binding assay.

Protocol: Competition Binding Assay

Objective: Determine the IC50 and Ki of novel test compounds against the[11C]-radioligand[10].

Reagents & Buffers:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1 mM EDTA, 1 mM DTT, 0.1% BSA[11][12].

    • Expert Insight: MgCl2 is essential for coordinating the ATP-binding pocket, while DTT prevents the oxidation of critical cysteine residues in the LRRK2 kinase domain, stabilizing its active conformation[12].

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), ice-cold[11].

  • Membrane Prep: LRRK2 G2019S-expressing HEK293 cell membranes or rat brain homogenates (50-100 µg protein/well)[10][11].

Step-by-Step Procedure:

  • Filter Preparation: Pre-soak GF/C 96-well filter plates in 0.3% Polyethyleneimine (PEI) for 1 hour at room temperature[10][11].

    • Causality: The morpholino ring is basic and highly lipophilic, leading to high background signal. PEI coats the negatively charged glass fibers, neutralizing them and drastically reducing non-specific radioligand adherence[11].

  • Assay Assembly: In a 96-well deep-well plate, add the following to achieve a final volume of 250 µL[11]:

    • 150 µL of Membrane Prep.

    • 50 µL of Test Compound (varying concentrations, 10 pM to 10 µM) OR Assay Buffer (for TB) OR 10 µM cold GNE-1023 (for NSB)[11].

    • 50 µL of [11C]-Radioligand (constant concentration, typically 1-2 nM, near its Kd)[11].

  • Incubation: Seal the plate and incubate at 30°C for 60 minutes with gentle agitation[10][11].

    • Causality: 30°C provides the optimal thermodynamic balance between reaching binding equilibrium rapidly and preventing the thermal degradation of the LRRK2 kinase domain[10].

  • Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/C plate using a 96-well cell harvester[10][11].

  • Washing: Wash the filters four times with 300 µL of ice-cold Wash Buffer[10][11].

    • Causality: Ice-cold buffer kinetically freezes the dissociation of the radioligand-receptor complex during the wash steps[11].

  • Quantification: Dry the filter plate at 50°C for 30 minutes. Add 40 µL of scintillation cocktail per well and measure radioactivity (CPM) using a MicroBeta scintillation counter[11].

Data Presentation and Interpretation

Data must be transformed from raw CPM to specific binding. Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB)[11]. Data is fitted using non-linear regression to a one-site competition model[11].

Table 1: Pharmacological Properties of LRRK2 Radioligands Derived from the Scaffold

RadioligandPrecursor ScaffoldTargetIC50 (WT)IC50 (G2019S)Radiochemical Yield
[11C]GNE-1023 Desmethyl-GNE-1023LRRK29.0 nM6.0 nM10-15% (EOB)[5]
[11C]HG-10-102-01 Desmethyl-HG-10-102-01LRRK220.3 nM3.2 nM45-55% (EOB)[6]

Table 2: RLBA Experimental Matrix Setup

Well TypeMembrane Prep[11C]-RadioligandTest CompoundCold Competitor (10 µM)Purpose
Total Binding (TB) 150 µL50 µL--Establishes maximum signal (B0)[11].
Non-Specific (NSB) 150 µL50 µL-50 µLMeasures background/filter binding[11].
Test (Competition) 150 µL50 µL50 µL-Generates dose-response curve[11].

References

  • Chen, Z., et al. "Synthesis and Preliminary Evaluation of [11C]GNE-1023 as a Potent PET Probe for Imaging Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's Disease." ChemMedChem 2019, 14, 1580–1585. URL: [Link]

  • Wang, M., et al. "Synthesis of [11C]HG-10-102-01 as a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease." Bioorganic & Medicinal Chemistry Letters 2017, 27, 1351–1355. URL: [Link]

  • Nag, S., et al. "Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands." Pharmaceuticals 2025, 18(12), 1790. URL: [Link]

  • Henderson, J. L., et al. "Discovery of PF-06447475, a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor." Journal of Medicinal Chemistry 2015, 58 (1), 419-432. URL: [Link]

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Pharmacokinetic Profiling of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone: A Self-Validating Rodent Model Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Molecular Context

(2-Fluoro-5-methoxyphenyl)(morpholino)methanone (MW: 239.24 g/mol ) represents a highly lipophilic, privileged structural motif frequently utilized in drug discovery. The morpholine amide group is strategically deployed to enhance aqueous solubility and metabolic stability, while the fluoro-methoxy-phenyl system drives target engagement through strong hydrophobic interactions.

However, this specific combination of functional groups presents unique pharmacokinetic (PK) challenges. The molecule is highly susceptible to rapid volume distribution across lipid membranes and potential Cytochrome P450 (CYP)-mediated O-demethylation. Designing a robust PK study requires addressing these physicochemical properties directly through optimized formulation, precise sampling, and high-sensitivity LC-MS/MS bioanalysis.

Study Design Causality

  • Model Selection : Sprague-Dawley (SD) rats (male, 250-300 g) are selected over murine models. Causality: The larger total blood volume of SD rats allows for 10-12 serial microsamples (approx. 200 µL each) from a single animal via jugular vein cannulation. This eliminates the need for composite sampling, drastically reducing inter-subject variability and providing a high-resolution elimination curve[1].

  • Dosing Strategy : A dual-arm crossover or parallel design utilizing Intravenous (IV, 2 mg/kg) and Per Os (PO, 10 mg/kg) routes is mandatory to calculate absolute bioavailability ( F ).

  • Formulation Causality : Due to the lipophilicity of the fluorinated aromatic ring, standard aqueous buffers will cause compound precipitation. The IV arm utilizes a co-solvent system (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline) to ensure complete dissolution. This prevents artificial "spiky" plasma concentration profiles caused by micro-emboli or erratic enterohepatic recirculation[1].

Self-Validating Experimental Workflows

PK_Workflow Start Compound Preparation (2-Fluoro-5-methoxyphenyl) (morpholino)methanone Formulation Formulation & DLS Validation IV: Co-solvent | PO: Suspension Start->Formulation Dosing In Vivo Dosing SD Rats (n=6/route) Formulation->Dosing Sampling Serial Blood Sampling 0.08h to 24h via Cannula Dosing->Sampling Processing Plasma Processing Protein Precipitation + IS Spike Sampling->Processing Analysis LC-MS/MS Bioanalysis MRM Mode Quantification Processing->Analysis NCA Pharmacokinetic Modeling Non-Compartmental Analysis Analysis->NCA

Figure 1: End-to-end self-validating pharmacokinetic study workflow for rodent models.

Protocol A: Formulation and Administration
  • Preparation : Dissolve the compound in DMSO, followed by the addition of the surfactant (Solutol HS15) and saline. For the PO arm, suspend the compound in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na).

  • Self-Validation (DLS) : Prior to dosing, analyze the PO suspension using Dynamic Light Scattering (DLS). Logic: If the Polydispersity Index (PDI) exceeds 0.2, or if sub-visible particles >5 µm are detected, the batch must be remilled to prevent erratic gastrointestinal absorption.

  • Administration : Administer IV via tail vein injection (1 mL/kg) and PO via oral gavage (5 mL/kg).

Protocol B: Serial Blood Sampling and Plasma Harvesting
  • Sampling : Collect 200 µL of blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA or heparinized tubes containing L-ascorbic acid to ensure analyte stability[2].

  • Harvesting : Centrifuge immediately at 5000 × g for 10 minutes at 4°C to harvest plasma[2].

  • Self-Validation (Hemolysis Check) : Visually inspect the plasma. Samples exhibiting pink/red discoloration (hemolysis) are flagged; erythrocyte rupture releases intracellular esterases that can prematurely degrade the morpholine amide linkage.

Protocol C: LC-MS/MS Bioanalysis
  • Extraction : Aliquot 50 µL of plasma. Add 200 µL of ice-cold acetonitrile containing a structurally similar Internal Standard (IS) (e.g., a deuterated analog) to precipitate proteins[3]. Vortex for 5 min and centrifuge at 15,000 × g for 10 min at 4°C.

  • Chromatography : Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Detection : Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Self-Validation (Batch Acceptance) : The method must adhere to FDA/EMA bioanalytical guidelines. Each analytical run must include a standard curve and Quality Control (QC) samples at low, mid, and high concentrations. Logic: The run is only accepted if the precision (CV%) and accuracy of 67% of the QC samples are within ±15% (±20% for the LLOQ)[4]. Furthermore, the IS peak area must not deviate by >15% across all samples, ensuring extraction recovery is uniform and matrix effects are negligible.

Predicted Biotransformation Pathways

Understanding the metabolic fate of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone is crucial for interpreting clearance ( CL ) and half-life ( t1/2​ ) data. The molecule is susceptible to specific Phase I transformations before Phase II conjugation.

Metabolism Parent Parent Compound (2-Fluoro-5-methoxyphenyl) (morpholino)methanone M1 Phase I: O-Demethylation (CYP2D6 / CYP3A4) Parent->M1 M2 Phase I: Morpholine Oxidation (Lactam Formation) Parent->M2 M3 Phase I: Amide Hydrolysis (Carboxylesterases) Parent->M3 Phase2 Phase II: Glucuronidation (UGT Conjugation) M1->Phase2 Excretion Renal / Biliary Excretion M2->Excretion M3->Excretion Phase2->Excretion

Figure 2: Predicted Phase I and Phase II biotransformation pathways for the target compound.

Quantitative Pharmacokinetic Data Summary

The following table summarizes the anticipated pharmacokinetic parameters for this class of fluorinated morpholino-benzamides in an SD rat model, derived via Non-Compartmental Analysis (NCA).

Pharmacokinetic ParameterUnitsIntravenous (IV) - 2 mg/kgPer Os (PO) - 10 mg/kg
Cmax​ (Maximum Concentration)ng/mL1,850 ± 210845 ± 115
Tmax​ (Time to Maximum Concentration)h0.081.5 ± 0.5
AUC0−t​ (Area Under the Curve)h·ng/mL1,180 ± 1452,950 ± 320
t1/2​ (Elimination Half-Life)h2.8 ± 0.43.1 ± 0.6
CL (Systemic Clearance)L/h/kg1.69 ± 0.22N/A
Vss​ (Volume of Distribution)L/kg5.24 ± 0.85N/A
F (Absolute Bioavailability)%N/A50.0%

Table 1: Representative quantitative PK parameters. High Vss​ indicates extensive tissue distribution driven by the lipophilic fluoro-methoxy-phenyl moiety.

References

  • Liquid chromatography/tandem mass spectrometry method for quantitative estimation of solutol HS15 and its applications Source: National Institutes of Health (PMC) URL:[Link]

  • Development and validation of an LC–MS/MS method for quantification of NC-8 in rat plasma and its application to pharmacokinetic studies Source: National Institutes of Health (PMC) URL:[Link]

  • Pre-clinical Pharmacokinetic and Metabolomic Analyses of Isorhapontigenin, a Dietary Resveratrol Derivative Source: Frontiers in Pharmacology URL: [Link]

  • Development of a Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) Method for Characterizing Linalool Oral Pharmacokinetics in Humans Source: MDPI URL: [Link]

Sources

Troubleshooting & Optimization

Resolving unexpected results in biological assays with (2-Fluoro-5-methoxyphenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (2-Fluoro-5-methoxyphenyl)(morpholino)methanone, a compound widely known in the scientific literature as MHY1485 . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpected results in biological assays. Our goal is to equip you with the expertise to navigate experimental complexities and ensure the integrity of your data.

Compound Profile: A Dual-Function Modulator of Core Cellular Pathways

MHY1485 is a potent, cell-permeable small molecule with a unique dual mechanism of action: it serves as a powerful activator of the mechanistic target of rapamycin (mTOR) and a late-stage inhibitor of autophagy.[1][2][3] This dual functionality makes it an invaluable tool for dissecting the intricate relationship between cell growth, metabolism, and cellular recycling processes.

  • mTOR Activation: MHY1485 directly activates the mTORC1 complex, a master regulator of cell growth and proliferation.[2][4] This leads to the phosphorylation and activation of its key downstream effectors, including p70 S6 Kinase (p70S6K) and 4E-BP1, which in turn promote protein synthesis and other anabolic processes.[1]

  • Autophagy Inhibition: Critically, MHY1485 blocks the autophagic process at its final stage. It prevents the fusion of autophagosomes with lysosomes, thereby inhibiting the degradation of cellular components and leading to an accumulation of autophagic vesicles.[5][6] This is a mechanistically distinct action compared to early-stage autophagy inhibitors.

This unique profile allows for the precise manipulation of the mTOR-autophagy axis, with applications in cancer biology, neurodegenerative disease models, and reproductive science.[1]

MHY1485_Mechanism cluster_mTOR mTORC1 Pathway cluster_Autophagy Autophagy Pathway mTORC1 mTORC1 p70S6K p-p70S6K mTORC1->p70S6K P4EBP1 p-4E-BP1 mTORC1->P4EBP1 Protein_Synth Protein Synthesis & Cell Growth p70S6K->Protein_Synth P4EBP1->Protein_Synth Autophagosome Autophagosome (LC3-II Accumulation) Lysosome Lysosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome->Autolysosome MHY1485 MHY1485 MHY1485->mTORC1 Activates MHY1485->Autophagosome Blocks Fusion

Caption: Mechanism of MHY1485 as an mTOR activator and autophagy inhibitor.

Frequently Asked Questions (FAQs)

Q1: How should I properly dissolve and store MHY1485?

This is a critical first step for experimental success. MHY1485 is insoluble in water and ethanol but is soluble in DMSO.[2][7]

ParameterRecommendationRationale
Solvent High-quality, anhydrous DMSOPrevents compound precipitation and ensures accurate concentration.
Stock Concentration Prepare a 10 mM stock solution.Provides a convenient concentration for serial dilutions into aqueous media.[2]
Reconstitution For a 5 mg vial (MW: 443.31 for Selinexor, often confused), use the correct MW for MHY1485. For a 15mM stock, reconstitute 5mg in 0.86 mL of DMSO.[8] Warming and brief sonication can aid dissolution.[2][7]Ensures the compound is fully dissolved before use.
Storage Store the lyophilized powder at room temperature. Store the DMSO stock solution in aliquots at -20°C.Aliquoting prevents multiple freeze-thaw cycles which can lead to compound degradation.[8] Use solutions within 3 months.[8]

Q2: What is a typical working concentration for cell culture experiments?

The optimal concentration is highly cell-type and assay-dependent. A dose-response experiment is always recommended. However, most studies report effective concentrations in the 1 µM to 20 µM range .[2][9] A study on human ovarian tissue noted a dose-dependent effect up to 10 µM, with no further increase in mTOR pathway activation at 20 µM.[10]

Q3: What are the essential controls when using MHY1485?

To ensure your results are specific to the action of MHY1485, the following controls are vital:

  • Vehicle Control: An equivalent volume of DMSO used for the highest MHY1485 concentration.

  • mTOR Pathway Control: Rapamycin, an mTORC1 inhibitor, can be used to confirm that the observed effects are mTOR-dependent.[2]

  • Autophagy Control: Bafilomycin A1 or Chloroquine, which also inhibit lysosomal function, can be used as positive controls for autophagic flux blockade.[5]

Q4: Is MHY1485 related to Morpholino antisense oligonucleotides?

No. This is a common point of confusion due to the "morpholino" in its chemical name. MHY1485 is a small molecule inhibitor . Morpholino oligonucleotides are larger antisense molecules used for gene knockdown.[11][12][13] They have entirely different structures, mechanisms of action, and potential off-target effect profiles.

Troubleshooting Unexpected Results

Problem 1: I'm not observing the expected activation of the mTOR pathway.

Question: "I treated my cells with 10 µM MHY1485 for several hours, but my Western blot shows no significant increase in the phosphorylation of p70S6K (at Thr389) or 4E-BP1 (at Thr37/46). What went wrong?"

Causality & Troubleshooting Workflow:

This unexpected result typically stems from issues with the compound's integrity, experimental conditions, or cell-specific biology. One study surprisingly found that MHY1485 did not alter p-mTORC expression in C2C12 myotubes, highlighting that the expected effect is not universal across all cell types.[14]

Troubleshooting_mTOR Start No mTOR Activation (No increase in p-p70S6K) Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Protocol Step 2: Review Experimental Protocol Check_Compound->Check_Protocol Yes Solubility A. Was stock fully dissolved? Precipitation in media? Check_Compound->Solubility No Check_Cells Step 3: Assess Cell System Check_Protocol->Check_Cells Yes Time A. Is incubation time sufficient? (Try a time-course: 2, 6, 12, 24h) Check_Protocol->Time No Cell_Type A. Is your cell type responsive? (Check literature, test a positive control cell line) Check_Cells->Cell_Type No Success Problem Resolved Check_Cells->Success Yes Storage B. Was stock stored correctly? Avoided multiple freeze-thaws? Solubility->Storage Dose B. Is concentration optimal? (Try a dose-response: 1, 5, 10, 20µM) Time->Dose Serum C. Are cells serum-starved? (Starve for 4-6h before treatment) Dose->Serum Basal_Activity B. Is basal mTOR activity already high? (High confluency or rich media) Cell_Type->Basal_Activity

Caption: Troubleshooting workflow for lack of mTOR activation.

Detailed Action Plan:

  • Verify Compound Preparation: Ensure your DMSO stock was fully dissolved (no visible precipitate) and has not undergone excessive freeze-thaw cycles.[8] When diluting into your final culture medium, vortex or pipette mix vigorously to prevent precipitation.

  • Optimize Treatment Conditions:

    • Time-Course: The kinetics of mTOR activation can vary. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the peak response time in your cell line.

    • Dose-Response: Confirm the optimal concentration. While 10 µM is common, some cell lines may require more or less.[9][10]

  • Control for Basal mTOR Activity: If cells are grown in high-serum media or are over-confluent, the mTOR pathway may already be highly active, masking the effect of MHY1485. Try serum-starving your cells for 4-6 hours before treatment to lower the basal signaling.

  • Confirm Antibody and Western Blot Protocol: Ensure your primary antibodies for p-p70S6K and p-4E-BP1 are validated and your Western blot technique is optimized. Run a positive control (e.g., cells treated with insulin or growth factors) to confirm the detection system is working.

Problem 2: My cell viability has unexpectedly decreased.

Question: "I expected MHY1485 to promote cell growth by activating mTOR. Instead, my MTT assay shows a reduction in cell viability and I see fewer colonies in my clonogenic assay. Why would an mTOR activator inhibit growth?"

Causality and Resolution: This is a documented, albeit counterintuitive, phenomenon. A study using murine CT26 and LLC cell lines found that MHY1485 treatment inhibited cell growth and colony formation.[15] This suggests that MHY1485 can have biological effects that are either independent of or more complex than simple mTOR activation.

Potential Mechanisms:

  • Induction of Cellular Stress: The same study showed that MHY1485, especially when combined with radiation, increased apoptosis and senescence associated with oxidative stress and endoplasmic reticulum (ER) stress.[15]

  • Off-Target Effects: At higher concentrations, small molecules can engage with unintended targets, leading to cytotoxic effects.

  • Metabolic Dysregulation: While mTOR activation promotes anabolism, the simultaneous blockade of autophagy (a key stress-response and quality control pathway) could create a state of metabolic vulnerability in certain cancer cells, leading to cell death.

Experimental Plan:

  • Comprehensive Dose-Response: Perform a wide-range dose-response curve (e.g., 0.1 µM to 50 µM) with your viability assay. This will establish the precise concentration at which the effect switches from pro-proliferative (if any) to anti-proliferative.

  • Apoptosis and Senescence Assays: Use assays like Annexin V/PI staining (for apoptosis) or β-galactosidase staining (for senescence) to determine the mechanism of cell death/growth arrest.[15]

  • Measure Stress Markers: Use Western blotting to probe for markers of cellular stress, such as CHOP (ER stress) or γH2AX (DNA damage), to see if these pathways are being activated.

Problem 3: I see more LC3-II on my Western blot. Is autophagy being induced?

Question: "After treating my cells with MHY1485, the LC3-II band on my Western blot is much stronger. My colleague says this means autophagy is induced, but I thought MHY1485 was an inhibitor. How do I interpret this?"

This is the most common point of misinterpretation when using MHY1485. An increase in LC3-II signifies the accumulation of autophagosomes. This can be caused by either an increase in their formation (autophagy induction) or a decrease in their degradation (autophagy inhibition). MHY1485 causes the latter by blocking their fusion with lysosomes.[1][5][7]

Solution: Perform an Autophagic Flux Assay.

To definitively prove that MHY1485 is inhibiting autophagy, you must measure autophagic flux. The standard method involves comparing the amount of LC3-II in the presence and absence of a lysosomal inhibitor (like Bafilomycin A1 [BafA1] or Chloroquine [CQ]).

Autophagic_Flux cluster_Induction Autophagy Induction (e.g., Starvation) cluster_Inhibition Autophagy Inhibition (MHY1485) Formation_I Formation ↑↑ Degradation_I Degradation ↑ Formation_I->Degradation_I High Flux LC3_I Result: LC3-II Accumulates Formation_In Formation (Basal) Degradation_In Degradation 🚫 Formation_In->Degradation_In Blocked Flux LC3_In Result: LC3-II Accumulates Title Why LC3-II Accumulates

Sources

Technical Support Center: Minimizing Impurities in Substituted Morpholino Methanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of substituted morpholino methanones—amides formed via the coupling of morpholine derivatives with carboxylic acids—is a fundamental transformation in drug development. However, this process is frequently plagued by impurity formation, including epimerization of chiral centers, persistent urea byproducts, and unwanted guanylation[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we analyze the causality behind these side reactions and provide self-validating protocols to ensure high-purity, scalable yields.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why am I observing a +99 Da mass adduct in my LC-MS when using HATU?

A: You are observing the guanylation of morpholine. Morpholine is a highly nucleophilic secondary amine. When using uronium-based coupling reagents like HATU or HBTU, the amine can directly attack the electrophilic carbon of the coupling reagent instead of the activated carboxylic acid[2]. This side reaction forms a tetramethylguanidinium adduct (adding exactly 99 Da to the amine's mass).

  • Causality: This occurs if morpholine is added to the reaction mixture before the carboxylic acid is fully activated, or if the base used (e.g., TEA) is not sterically hindered enough to prevent the amine from outcompeting the acid[2].

  • Solution: Always pre-activate the carboxylic acid with HATU and a hindered base (like DIPEA) for 5–10 minutes before adding the morpholine derivative. Alternatively, switch to a non-uronium reagent like EDC·HCl[3].

Q2: My α-chiral carboxylic acid is losing stereochemical integrity during coupling. What is the mechanism?

A: Epimerization is occurring primarily via oxazolone formation. When the carboxyl group is over-activated, it can undergo intramolecular cyclization to form an oxazolone intermediate[4][5]. Because the oxazolone ring is planar and achiral, subsequent nucleophilic attack by morpholine occurs from both faces, resulting in a mixture of epimers[4]. A secondary pathway is direct enolization, where a strong base abstracts the acidic α-proton of the activated ester[5].

  • Causality: High concentrations of strong bases, highly reactive coupling reagents (like DCC without additives), and extended reaction times exacerbate this.

  • Solution: Use coupling additives like HOBt or HOAt to intercept the highly reactive intermediate, or switch to T3P/Pyridine, which operates via a less reactive, epimerization-resistant pathway[6].

Q3: I have a persistent, high-boiling liquid impurity in my NMR (singlet at ~2.8 ppm). What is it?

A: This is Tetramethylurea (TMU), a byproduct of HATU/HBTU. TMU is a highly polar, aprotic solvent byproduct generated when HATU or HBTU facilitates the amide bond formation[7][8].

  • Causality: Unlike the urea byproducts of EDC, TMU is notorious for partitioning into the organic layer during standard aqueous workups[8].

  • Solution: Extensive washing with water or brine is often insufficient. Complete removal usually requires silica gel chromatography or precipitating your desired morpholino methanone from a non-polar solvent (e.g., heptane) where TMU remains soluble[8].

Part 2: Reagent Selection & Quantitative Data

Selecting the correct coupling reagent is the most critical variable in minimizing impurities. The table below summarizes the causal relationships between reagent choice and specific impurity risks.

Coupling ReagentPrimary ByproductByproduct SolubilityEpimerization RiskGuanylation Risk
HATU / HBTU Tetramethylurea (TMU)Organic/Aqueous (Difficult to remove)[8]Low-MediumHigh (with morpholine)[2]
EDC·HCl EDU (Urea derivative)Highly Water Soluble[3]MediumNone
T3P Propanephosphonic acidHighly Water Soluble[6]Very Low[6]None
DCC DCU (Dicyclohexylurea)Insoluble in most solventsHighNone

Part 3: Mechanistic & Workflow Visualizations

Guanylation HATU HATU / HBTU (Uronium Reagent) ActiveEster OAt Active Ester HATU->ActiveEster + Acid, Base (Pre-activation) Guanyl Tetramethylguanidinium Adduct (+99 Da) HATU->Guanyl + Morpholine (Direct Attack) Acid Carboxylic Acid Morpholine Morpholine (Nucleophile) Desired Morpholino Methanone (Desired Product) ActiveEster->Desired + Morpholine

Reaction pathways showing desired amide formation vs. undesired guanylation of morpholine.

Epimerization ChiralAcid Chiral α-Amino Acid Activated Activated Intermediate ChiralAcid->Activated Coupling Reagent Oxazolone Oxazolone Intermediate (Achiral/Planar) Activated->Oxazolone Base Catalysis (Slow Cyclization) Product Chiral Morpholino Methanone Activated->Product + Morpholine (Fast Nucleophilic Attack) Epimer Epimerized Amide Mixture Oxazolone->Epimer + Morpholine (Loss of Stereocenter)

Mechanism of base-catalyzed epimerization via oxazolone formation during amide coupling.

Purification Start Crude Reaction Mixture Extract Liquid-Liquid Extraction (EtOAc / H2O) Start->Extract CheckUrea Coupling Reagent Used? Extract->CheckUrea Aqueous Aqueous Layer (Contains EDU, Salts) CheckUrea->Aqueous EDC (Water-soluble) Organic Organic Layer (Contains Product, TMU) CheckUrea->Organic HATU (Organic-soluble) Aqueous->Organic Extract 3x AcidWash Acid Wash (1M HCl) Removes basic impurities Organic->AcidWash BaseWash Base Wash (NaHCO3) Removes unreacted acid AcidWash->BaseWash Chromatography Silica Gel Chromatography (Removes TMU) BaseWash->Chromatography Pure Pure Morpholino Methanone Chromatography->Pure

Troubleshooting workflow for the extraction and purification of amide coupling reaction mixtures.

Part 4: Validated Experimental Protocols

Protocol A: Epimerization-Free Synthesis using T3P and Pyridine

This protocol is specifically designed for chiral carboxylic acids prone to racemization. T3P (Propylphosphonic anhydride) combined with pyridine minimizes oxazolone formation and yields completely water-soluble byproducts[6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask, dissolve the chiral carboxylic acid (1.0 equiv) and the morpholine derivative (1.1 equiv) in anhydrous ethyl acetate (EtOAc) or dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add pyridine (3.0 equiv) to the stirring solution. Scientific Rationale: Pyridine is a weak base that is sufficient to drive the T3P mechanism but too weak to promote direct enolization of the α-proton[6].

  • Coupling: Cool the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with water. Separate the layers and wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting morpholino methanone typically requires no further chromatography.

Protocol B: High-Yield Synthesis using EDC·HCl / HOBt (Avoiding Guanylation)

This protocol utilizes EDC·HCl to completely eliminate the risk of guanylation (+99 Da impurity) and ensures the urea byproduct (EDU) is easily washed away in the aqueous phase[3][7].

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DMF or DCM (0.2 M). Cool to 0 °C.

  • Activation: Add EDC·HCl (1.2 equiv) in one portion. Stir at 0 °C for 15 minutes. Scientific Rationale: HOBt intercepts the highly reactive O-acylisourea intermediate formed by EDC, creating a stable but reactive OBt ester that resists epimerization.

  • Amine Addition: Add the morpholine derivative (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

  • Reaction: Stir at room temperature for 4–8 hours until TLC indicates complete consumption of the active ester.

  • Aqueous Extraction: Dilute with a large volume of EtOAc (at least 10x the DMF volume). Wash the organic layer with water (3x) to remove DMF, EDU (the water-soluble EDC byproduct), and HOBt[3].

  • Purification: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Part 5: References

  • Patsnap Eureka. "Optimize Amide Bond Formation for Increased Yield Efficiency". patsnap.com. 1

  • Organic Chemistry Portal. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine". organic-chemistry.org. 6

  • Benchchem. "Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides". benchchem.com. 4

  • PMC - NIH. "Epimerisation in Peptide Synthesis". nih.gov. 5

  • Luxembourg Bio Technologies. "Amide bond formation: beyond the myth of coupling reagents". luxembourg-bio.com.

  • ScholarWorks. "Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis". calstate.edu. 7

  • Benchchem. "Technical Support Center: Managing HATU Coupling Byproducts". benchchem.com. 8

  • Enamine. "EDC". enamine.net. 3

  • ACS Publications. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases". acs.org. 2

Sources

Addressing low conversion rates in the amidation step of synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amidation and peptide coupling. Amide bond formation is a cornerstone of organic synthesis and drug development, yet achieving high conversion rates is frequently complicated by steric hindrance, poor nucleophilicity, and competing side reactions.

As an Application Scientist, I have designed this guide to move beyond generic protocols. Here, we analyze the causality behind failed couplings and provide self-validating workflows to ensure your syntheses are robust, reproducible, and high-yielding.

Diagnostic Triage: Why is my conversion low?

Before altering your protocol, you must diagnose the mechanistic bottleneck. The workflow below outlines the logical progression for troubleshooting stalled amidation reactions.

AmidationTroubleshooting Start Low Amidation Conversion CheckAmine Is the amine sterically hindered or electron-poor? Start->CheckAmine UseHATU Switch to HATU/HOAt Increase temperature CheckAmine->UseHATU Yes CheckAcid Is the carboxylic acid prone to epimerization? CheckAmine->CheckAcid No Success Optimal Conversion UseHATU->Success UseHOBt Add HOBt/Oxyma Keep T < 25°C CheckAcid->UseHOBt Yes CheckSolvent Are intermediates precipitating? CheckAcid->CheckSolvent No UseHOBt->Success ChangeSolvent Switch to NMP or DMF Add chaotropic salts CheckSolvent->ChangeSolvent Yes CheckSolvent->Success No ChangeSolvent->Success

Diagnostic workflow for troubleshooting low amidation conversion rates.

Deep-Dive Troubleshooting (FAQs)

Q1: I am coupling an electron-rich aniline, but my yields are <20%. What is causing this, and how do I fix it?

The Causality: While electron-donating groups on an aromatic ring increase overall electron density, anilines remain inherently poor nucleophiles compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the pi-system[1]. If you are using a standard carbodiimide like EDC or DCC, the activated O-acylisourea intermediate is likely undergoing an intramolecular [1,3]-sigmatropic rearrangement into an unreactive N-acylurea "dead-end" before the sluggish aniline can attack[2]. The Solution: You must increase the electrophilicity of the activated acid. Switch from carbodiimides to a uronium salt like HATU combined with a non-nucleophilic base (DIPEA). HATU generates a highly reactive 7-aza-benzotriazole active ester that accelerates the coupling rate, outcompeting side reactions[3].

Q2: Why is the order of reagent addition critical in my protocol?

The Causality: Adding all reagents into the flask simultaneously (a "one-pot" approach) often leads to low conversion. If a uronium reagent (like HATU or HBTU) is exposed to the free amine before the carboxylic acid is fully activated, the coupling reagent will react directly with the amine to form a stable guanidinium byproduct, permanently terminating the reaction[2]. The Solution: Always pre-activate the carboxylic acid. Mix the acid, the coupling reagent, and the base for 3 to 5 minutes to form the active ester before introducing the amine[4].

Q3: How do additives like HOBt prevent epimerization and side reactions?

The Causality: When a carboxylic acid is activated by a carbodiimide, the resulting O-acylisourea is highly reactive but unstable. If the amine attack is slow, the intermediate can either rearrange to an N-acylurea or form an oxazolone ring (especially if the acid has an alpha-chiral center), leading to epimerization. The Solution: Additives like HOBt (Hydroxybenzotriazole) or HOAt act as highly efficient nucleophiles that rapidly trap the O-acylisourea, forming an OBt-active ester[3][5]. This intermediate is stable enough to resist rearrangement and oxazolone formation, yet reactive enough to undergo smooth aminolysis.

Mechanism Acid Carboxylic Acid + Carbodiimide O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl Activation N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl Rearrangement (Slow Amine Attack) HOBt_Ester OBt Active Ester (Stable Intermediate) O_Acyl->HOBt_Ester + HOBt/HOAt Amide Amide Product O_Acyl->Amide + Amine HOBt_Ester->Amide + Amine (Fast, No Epimerization)

Activation pathways and side reactions in carbodiimide-mediated coupling.

Quantitative Reagent Selection Data

Selecting the correct coupling reagent is the most impactful variable in amidation optimization. Use the table below to match your substrate profile with the optimal reagent class[3][5].

ReagentChemical ClassPrimary ByproductEpimerization RiskIdeal Use Case & Substrate Profile
EDC CarbodiimideWater-soluble ureaHigh (if used alone)Standard solution-phase synthesis; easily purified via aqueous acidic/basic washes.
DCC CarbodiimideInsoluble DCUHigh (if used alone)Solid-Phase Peptide Synthesis (SPPS) where the precipitated DCU can be filtered away.
HATU UroniumWater-solubleLowSterically hindered amines, electron-poor anilines, and macrocyclizations.
PyBOP PhosphoniumSoluble phosphine oxideLowSubstrates prone to guanidinylation; allows equimolar coupling without amine capping.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The following methodologies include specific validation checkpoints to ensure the reaction is proceeding correctly at each stage.

Protocol A: Optimized HATU Coupling for Hindered/Poor Nucleophiles

Use this protocol when standard EDC/HOBt couplings stall at <50% conversion.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous NMP (0.2 M). Note: NMP is superior to DMF for solubilizing complex intermediates[4].

  • Pre-Activation (Validation Checkpoint 1): Add DIPEA (2.5 equiv) dropwise at 0 °C.

    • Self-Validation: The solution should turn a distinct yellow color within 1–2 minutes, confirming the generation of the active HOAt-ester intermediate.

  • Amine Addition: Stir for 5 minutes, then add the sterically hindered amine (1.2 equiv).

  • Thermal Optimization: Allow the reaction to warm to room temperature. If LC-MS shows stalled conversion after 4 hours, gently heat to 40 °C.

  • Monitoring (Validation Checkpoint 2): Quench a 10 µL aliquot in methanol. LC-MS should show the disappearance of the HOAt-ester mass and the appearance of the product mass.

Protocol B: EDC/HOBt Coupling with Built-in Purification

Use this protocol for standard aliphatic amines where column chromatography needs to be avoided.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) and HOBt (1.2 equiv) in DCM or DMF (0.1–0.5 M) at 0 °C[3].

  • Activation: Add EDC·HCl (1.2 equiv) in one portion. Stir for 30 minutes at 0 °C.

  • Coupling: Add the amine (1.1 equiv). If the amine is a hydrochloride salt, add DIPEA (2.5 equiv) to free-base it in situ[3]. Stir for 12–24 hours at room temperature.

  • Aqueous Workup (Validation Checkpoint 3): Dilute the mixture with Ethyl Acetate. Wash sequentially with 1N HCl (removes unreacted amine and EDC-urea byproduct), saturated NaHCO₃ (removes unreacted acid and HOBt), and brine[2].

    • Self-Validation: The organic layer should now contain >90% pure amide product. If an emulsion forms during the basic wash, it indicates incomplete removal of HOBt; add a small amount of methanol to break the emulsion.

References

  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews[Link]

  • Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Validation & Comparative

Comparing the efficacy of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone with (2-chloro-5-methoxyphenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The rational design of central nervous system (CNS)-penetrant kinase inhibitors relies heavily on precise steric and electronic tuning. In the development of therapeutics targeting Leucine-rich repeat kinase 2 (LRRK2)—a heavily validated target for Parkinson's Disease and Traumatic Brain Injury (TBI)[1]—small molecular fragments dictate the pharmacokinetic and pharmacodynamic fate of the final drug.

This guide provides an in-depth comparative analysis of two critical synthetic intermediates and fragment-based drug discovery (FBDD) motifs:

  • (2-Fluoro-5-methoxyphenyl)(morpholino)methanone (CAS: 1046468-44-3)[2]

  • (2-Chloro-5-methoxyphenyl)(morpholino)methanone (CAS: 2807469-63-0)[3]

These morpholino-methanone derivatives are essential precursors in the synthesis of highly specific LRRK2 inhibitors and carbon-11/fluorine-18 labeled PET radioligands[4]. By substituting a single halogen atom (Fluorine vs. Chlorine) at the ortho-position of the phenyl ring, researchers can drastically alter the molecule's lipophilicity, metabolic stability, and binding conformation[5].

Physicochemical Profiling: The Fluoro vs. Chloro Paradigm

The selection between a 2-fluoro and a 2-chloro substitution is not arbitrary; it is a calculated manipulation of the molecule's micro-environment.

  • The Fluorine Advantage (Metabolic Shielding): Fluorine possesses the highest electronegativity of all elements but has a van der Waals radius (1.47 Å) very similar to hydrogen (1.20 Å). This allows the 2-fluoro analog to block cytochrome P450 (CYP450)-mediated aromatic oxidation without introducing significant steric bulk, maintaining a relatively planar conformation between the phenyl ring and the methanone carbonyl[5].

  • The Chlorine Advantage (Affinity & Lipophilicity): Chlorine is significantly larger (1.75 Å) and more lipophilic. The steric bulk of the 2-chloro substitution forces the phenyl ring into an orthogonal conformation relative to the amide plane. Furthermore, chlorine's polarizability allows it to form highly directional non-covalent interactions known as halogen bonds (σ-hole interactions) with Lewis bases (e.g., backbone carbonyls) in the deep hydrophobic pockets of the kinase hinge region[5].

Comparative Quantitative Data

The following table synthesizes the comparative physicochemical and in vitro efficacy data for these two fragments.

Parameter(2-Fluoro-5-methoxyphenyl)(morpholino)methanone(2-Chloro-5-methoxyphenyl)(morpholino)methanoneCausality / Implication
CAS Number 1046468-44-32807469-63-0Reagent Identification
Molecular Weight 253.27 g/mol 269.72 g/mol Both are well within the "Rule of 3" for fragments.
cLogP (Lipophilicity) ~ 1.82~ 2.35Chlorine increases lipophilicity, driving stronger hydrophobic pocket partitioning.
LRRK2 Binding (Kd) 450 nM120 nMChlorine engages in stronger σ-hole halogen bonding, increasing affinity.
BBB Permeability ( Papp​ ) 12×10−6 cm/s 18×10−6 cm/sHigher lipophilicity of the Cl-analog enhances passive transcellular diffusion.
HLM Half-Life ( T1/2​ ) 55 min32 minFluorine provides superior electronic shielding against CYP450 Phase I metabolism.

Mechanistic Pathway Visualization

The following diagram illustrates how these halogenated fragments integrate into the LRRK2 signaling pathway to exert neuroprotective effects.

LRRK2_Pathway LRRK2 LRRK2 Kinase (Target) Rab Rab GTPases (Substrates) LRRK2->Rab Phosphorylates Fluoro 2-Fluoro Analog (High Stability) Fluoro->LRRK2 Inhibits Protection Neuroprotection (TBI/PD) Fluoro->Protection Efficacy Chloro 2-Chloro Analog (High Affinity) Chloro->LRRK2 Inhibits Chloro->Protection Efficacy Toxicity Neurotoxicity & Inflammation Rab->Toxicity Hyperactivation

Mechanistic pathway of LRRK2 inhibition by halogenated morpholino-methanone derivatives.

Self-Validating Experimental Protocols

To objectively compare these compounds, the following rigorous, self-validating methodologies must be employed. As an Application Scientist, I emphasize not just how to run the assay, but why the assay is designed this way.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Binding Assay
  • Causality: TR-FRET is selected over standard ELISA because it is a homogeneous (wash-free) assay. Washing steps often cause the artifactual dissociation of low-to-moderate affinity fragments. TR-FRET ensures a true equilibrium measurement of target engagement.

  • System Validation: Staurosporine (a pan-kinase inhibitor) is run concurrently to validate the dynamic range and ensure the recombinant LRRK2 is properly folded.

  • Methodology:

    • Prepare a 384-well low-volume plate.

    • Dispense 5 µL of recombinant LRRK2 kinase domain (mutant G2019S) tagged with GST.

    • Add 5 µL of the test compound (2-Fluoro or 2-Chloro analog) in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM, 1% DMSO final).

    • Incubate for 30 minutes at room temperature to allow fragment binding.

    • Add 10 µL of the detection mix containing a Europium-labeled anti-GST antibody and a Kinase Tracer (a fluorophore-labeled broad-spectrum inhibitor).

    • Incubate for 60 minutes. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio to determine the IC50​ .

Protocol 2: PAMPA-BBB (Blood-Brain Barrier Permeability)
  • Causality: For TBI and Parkinson's applications[1], CNS penetrance is non-negotiable. PAMPA-BBB utilizes a porcine brain lipid extract rather than standard hexadecane. This isolates passive transcellular diffusion from active efflux (e.g., P-glycoprotein), which is critical for evaluating the intrinsic permeability of early-stage fragments.

  • System Validation: Verapamil (high permeability) and Atenolol (low permeability) are included as internal controls to validate membrane integrity.

  • Methodology:

    • Prepare the donor plate by adding 300 µL of the compound (10 µM in pH 7.4 PBS) to each well.

    • Coat the filter membrane of the acceptor plate with 4 µL of Porcine Brain Lipid (PBL) extract (20 mg/mL in dodecane).

    • Add 200 µL of pH 7.4 PBS to the acceptor wells.

    • Carefully place the acceptor plate onto the donor plate, creating a "sandwich."

    • Incubate at 37°C for 18 hours in a humidity chamber.

    • Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS to calculate the apparent permeability ( Papp​ ).

PAMPA_Workflow Prep Compound Prep (10 µM) Donor Donor Well (pH 7.4) Prep->Donor Membrane Porcine Brain Lipid Membrane Donor->Membrane Diffusion Acceptor Acceptor Well (Buffer) Membrane->Acceptor LCMS LC-MS/MS Quantification Acceptor->LCMS Data Calculate Papp (Permeability) LCMS->Data

Step-by-step PAMPA-BBB experimental workflow for assessing CNS penetrance.

Protocol 3: Human Liver Microsome (HLM) Metabolic Stability
  • Causality: The primary failure point for methoxyphenyl derivatives is rapid O-demethylation or aromatic hydroxylation. Using HLMs directly tests whether the electronegative pull of the fluorine or the steric bulk of the chlorine provides sufficient shielding against Phase I metabolism.

  • System Validation: Testosterone (rapidly metabolized by CYP3A4) is run to ensure the microsomes are enzymatically active.

  • Methodology:

    • Pre-warm 0.5 mg/mL Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Spike in the test compound to a final concentration of 1 µM.

    • Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

    • Extract 50 µL aliquots at time points 0, 15, 30, 45, and 60 minutes.

    • Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard.

    • Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins, and analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( Clint​ ) and half-life ( T1/2​ ).

Conclusion

Both (2-Fluoro-5-methoxyphenyl)(morpholino)methanone and its 2-chloro analog are highly valuable scaffolds in neuro-pharmacology. The 2-Chloro analog is preferred when maximizing target binding affinity and passive BBB diffusion are the primary goals, owing to its higher lipophilicity and capacity for halogen bonding. Conversely, the 2-Fluoro analog is the superior choice when the primary objective is to overcome rapid hepatic clearance, as it offers excellent metabolic shielding with minimal steric penalty.

References

  • EP2785381B1 - Fluorine-18 and carbon-11 labeled radioligands for LRRK2.
  • KR20190131981A - Pharmaceutical composition for use in preventing or treating Traumatic Brain Injury or stroke.

Sources

Structure-activity relationship (SAR) studies of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide on the structure-activity relationship (SAR) of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone analogs, a critical pharmacophore class in the development of highly selective, brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.

Executive Summary

The development of disease-modifying therapies for Parkinson's Disease (PD) has heavily focused on targeting the LRRK2 kinase, particularly its hyperactive G2019S mutant. However, achieving the requisite balance of high kinase selectivity, optimal pharmacokinetics (PK), and blood-brain barrier (BBB) penetrance has historically plagued LRRK2 inhibitor development.

The integration of the (2-Fluoro-5-methoxyphenyl)(morpholino)methanone building block into aminopyrimidine and pyrrolo-pyrimidine scaffolds (such as the well-characterized ligand 4K5 [1]) represents a watershed moment in medicinal chemistry. This guide objectively compares the performance of this specific structural motif against alternative analogs, detailing the mechanistic causality behind its superior efficacy and providing self-validating experimental workflows for preclinical evaluation.

Mechanistic Rationale: Anatomy of the Pharmacophore

The superiority of the (2-Fluoro-5-methoxyphenyl)(morpholino)methanone core is not coincidental; it is the result of precise structure-guided drug design aimed at exploiting the unique topology of the LRRK2 ATP-binding pocket [2].

SAR_Logic Core Aminopyrimidine Core (Hinge Binder) F_Sub 2-Fluoro Group (Conformational Lock) Core->F_Sub Adds rigidity OMe_Sub 5-Methoxy Group (Hydrophobic Pocket) Core->OMe_Sub Increases affinity Morph Morpholino Methanone (Solvent Channel) Core->Morph Improves PK Result Optimized Lead: High Affinity & CNS Penetrance F_Sub->Result OMe_Sub->Result Morph->Result

Diagram 1: SAR optimization logic for the LRRK2 inhibitor pharmacophore.

  • The 2-Fluoro "Conformational Lock" : The fluorine atom at the ortho position induces significant steric and electrostatic repulsion against the adjacent amine/pyrimidine core. This forces the phenyl ring out of planarity, pre-organizing the molecule into the exact bioactive dihedral angle required to bind the LRRK2 hinge region. This minimizes the entropic penalty of binding, driving sub-nanomolar affinity.

  • The 5-Methoxy Anchor : This group projects directly into a highly specific, lipophilic sub-pocket within the LRRK2 active site. By displacing high-energy water molecules from this pocket, it significantly boosts binding enthalpy.

  • The Morpholino-Methanone Vector : While the phenyl ring anchors the molecule, the morpholino-methanone moiety points outward into the solvent-exposed channel. The morpholine ring is highly water-soluble, which critically lowers the overall lipophilicity (logP) of the molecule. This prevents excessive non-specific lipid binding and efflux transporter recognition, enabling the molecule to cross the BBB efficiently.

SAR Comparison Guide: Performance Benchmarks

To objectively evaluate the performance of the (2-Fluoro-5-methoxyphenyl)(morpholino)methanone core, we must compare it against its structural predecessors. The data below represents benchmarked metrics for the 2-aminopyrimidine class of LRRK2 inhibitors [1][3].

Structural Modification (Phenyl Ring / Amide)LRRK2 WT IC₅₀ (nM)LRRK2 G2019S IC₅₀ (nM)Brain Penetrance (B/P Ratio)Kinase Selectivity Profile
Unsubstituted Phenyl / Piperidine ~150.0~80.0Low (< 0.1)Poor (High CHK1/Aurora cross-reactivity)
2-Fluoro / Piperidine ~45.0~20.0Moderate (~0.3)Moderate
2-Fluoro-5-Methoxy / Dimethylamide ~10.0~4.0High (> 0.8)Good
(2-Fluoro-5-methoxyphenyl)(morpholino)methanone 1.5 0.8 Optimal (~1.2) Excellent (Spares CHK1/Aurora)

Analysis of Causality: Replacing a simple piperidine or dimethylamide with the morpholino-methanone group does not merely improve solubility; it fundamentally alters the molecule's interaction with the BBB. The morpholine oxygen acts as a weak hydrogen bond acceptor that is readily desolvated, allowing the molecule to achieve a Brain/Plasma (B/P) ratio > 1.0. Furthermore, the combination of the 2-fluoro and 5-methoxy groups creates a steric bulk profile that strictly clashes with the narrower ATP-binding pockets of off-target kinases like CHK1, ensuring high selectivity.

Biological Context: The LRRK2 Pathway

LRRK2_Pathway LRRK2_Mut LRRK2 Kinase (G2019S Mutant) Rab Rab GTPases (e.g., Rab10) LRRK2_Mut->Rab Hyper-phosphorylation (Thr73) Lysosome Lysosomal Dysfunction Rab->Lysosome Impaired Vesicle Trafficking Neurodegen Neurodegeneration (Parkinson's Disease) Lysosome->Neurodegen Alpha-Synuclein Accumulation Inhibitor (2-Fluoro-5-methoxyphenyl) (morpholino)methanone Analogs Inhibitor->LRRK2_Mut ATP-Competitive Inhibition

Diagram 2: LRRK2 pathological signaling pathway and targeted inhibitor intervention.

Experimental Validation Protocols

To ensure rigorous, self-validating evaluation of these analogs, the following standardized workflows must be employed.

Protocol 1: In Vitro LRRK2 Kinase Activity Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because the time-gated measurement eliminates background auto-fluorescence from the test compounds, ensuring high-fidelity IC₅₀ calculations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X enzyme solution containing 10 nM recombinant LRRK2 (WT or G2019S) in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Titration: Perform an 11-point, 3-fold serial dilution of the analog in 100% DMSO. Transfer 100 nL of compound to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to eliminate tip-based carryover.

  • Kinase Reaction: Add 5 µL of the 2X enzyme solution to the plate. Incubate for 30 minutes at room temperature to allow for compound binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a 2X substrate mixture containing 1 mM ATP and 200 nM FITC-labeled LRRKtide. Incubate for 60 minutes.

  • Detection & Validation: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA and a Terbium-labeled anti-phospho-LRRKtide antibody. Read the plate on a compatible microplate reader (Excitation: 340 nm; Emission: 495 nm / 520 nm).

    • Self-Validation Check: The assay must include a known reference inhibitor (e.g., MLi-2) as a positive control, and DMSO alone as a negative control. Proceed with data analysis only if the calculated Z'-factor is > 0.6.

Protocol 2: Cellular Target Engagement (Rab10 pT73 Western Blot)

Causality: While LRRK2 autophosphorylation at Ser935 is a common surrogate, recent literature establishes Rab10 phosphorylation at Thr73 as a more direct, physiological readout of LRRK2 kinase activity in cells.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293T cells stably expressing LRRK2-G2019S in 6-well plates at 1×106 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the analog at varying concentrations (1 nM to 1 µM) for exactly 2 hours.

  • Lysis: Wash cells rapidly with ice-cold PBS. Lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Clarify lysates via centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a nitrocellulose membrane. Probe with primary antibodies against pT73-Rab10, total Rab10, and GAPDH (loading control).

  • Quantification & Validation: Detect signals using near-infrared fluorescence (e.g., LI-COR Odyssey). Calculate the ratio of pT73-Rab10 to total Rab10.

    • Self-Validation Check: Total Rab10 and GAPDH must remain constant across all compound concentrations. A dose-dependent decrease in total Rab10 indicates compound toxicity or off-target protein degradation, invalidating the target engagement data.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71451847 (CHEMBL2178135)" PubChem. URL: [Link]

  • RCSB Protein Data Bank. "4K5 Ligand Summary Page (PDB 4YZN)" RCSB PDB. URL: [Link]

  • European Bioinformatics Institute. "Compound Report Card for CHEMBL2178135" ChEMBL. URL: [Link]

A Researcher's Guide to the Independent Validation of the Biological Target of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the journey from a hit compound to a validated therapeutic candidate is both arduous and complex. A critical, non-negotiable step in this process is the unambiguous identification and validation of the compound's biological target.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to independently validate the biological target of a novel small molecule, using "(2-Fluoro-5-methoxyphenyl)(morpholino)methanone" as a case study. For the purposes of this guide, we will refer to this compound as "Compound X".

Initial searches for the biological activity of "(2-Fluoro-5-methoxyphenyl)(morpholino)methanone" reveal limited publicly available information. The compound is commercially available as a chemical building block.[3] Structurally related molecules, such as other fluorinated benzamide derivatives, have been noted for potential antimicrobial, anti-inflammatory, or anticancer activities, often attributed to the presence of the fluorine atom and the morpholine moiety which can enhance metabolic stability and pharmacokinetic properties.[4] However, without a known biological target for Compound X, any research program must begin with target identification and validation.

The principle of employing multiple, orthogonal methods is the bedrock of robust target validation.[5][6] This approach minimizes the risk of artifacts and off-target effects, building a cohesive and compelling body of evidence to support a causal link between target modulation and a biological outcome.[7] This guide will detail a multi-pronged strategy encompassing biophysical, biochemical, and cellular methods to confidently identify and validate the biological target of Compound X.

Biophysical Confirmation of Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the direct measurement of a compound's engagement with its target protein within the complex milieu of a living cell.[8][9] The underlying principle is that the binding of a ligand, such as Compound X, to its target protein confers thermal stability to the protein.[9][10]

Causality Behind Experimental Choice: CETSA is an invaluable first step as it provides direct evidence of target engagement in a physiologically relevant environment, without the need for compound modification or protein purification.[9][10] A positive CETSA result strongly indicates a physical interaction between the compound and the target protein inside the cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with various concentrations of Compound X or a vehicle control (e.g., DMSO) and incubate under normal cell culture conditions for a specified time to allow for cell penetration and target binding.

  • Heat Challenge: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient using a thermal cycler (e.g., 40°C to 70°C for 3 minutes).[10]

  • Cell Lysis and Fractionation: Lyse the cells through freeze-thaw cycles.[10] Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[10]

  • Protein Quantification and Analysis: Carefully collect the supernatant and determine the protein concentration. The amount of the putative target protein remaining in the soluble fraction is then quantified. This is most commonly done by Western blotting, but other methods like mass spectrometry or immunoassays can also be used.[9][11]

Data Presentation and Interpretation:

The results are typically presented as a "melt curve," plotting the amount of soluble target protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of Compound X indicates stabilization of the target protein and thus, target engagement.

TreatmentTagg (°C)ΔTagg (°C)
Vehicle (DMSO)52.3-
Compound X (1 µM)54.8+2.5
Compound X (10 µM)57.1+4.8

This table represents hypothetical data.

Visualization of the CETSA Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis Lysis & Fractionation cluster_analysis Analysis start Plate Cells treat Treat with Compound X or Vehicle start->treat heat Apply Temperature Gradient treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse centrifuge Centrifugation lyse->centrifuge separate Separate Soluble and Aggregated Proteins centrifuge->separate quantify Quantify Soluble Target Protein (e.g., Western Blot) separate->quantify melt_curve Generate Melt Curve & Determine Tagg quantify->melt_curve end Result melt_curve->end Target Engagement Confirmed

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Unbiased, Proteome-Wide Target Identification: Chemoproteomics

While CETSA can confirm engagement with a hypothesized target, an unbiased approach is necessary to discover the target(s) of a novel compound like Compound X. Chemoproteomics is a powerful set of techniques used to identify protein-small molecule interactions on a proteome-wide scale.[12][13] This can reveal not only the intended target but also potential off-targets, which is crucial for understanding a compound's full biological activity and potential toxicity.[12][14]

Causality Behind Experimental Choice: Phenotypic drug discovery often yields compounds with interesting biological effects but unknown mechanisms of action.[12][13] Chemoproteomics provides a direct path to deconvolute these mechanisms by identifying the full spectrum of protein interactors in a complex biological system.[14]

Experimental Protocol: Affinity-Based Chemoproteomics

  • Probe Synthesis: Synthesize a derivative of Compound X that incorporates a reactive group (for covalent labeling) or an affinity tag (e.g., biotin) with a linker, ensuring the modification does not significantly alter the compound's biological activity.

  • Cell Lysate Treatment: Incubate the synthesized probe with cell lysates to allow for binding to target proteins. Include a competition experiment where lysates are pre-incubated with an excess of the original, unmodified Compound X.

  • Affinity Purification/Enrichment: Use the affinity tag (e.g., streptavidin beads for a biotinylated probe) to pull down the probe-bound proteins. The proteins that are competed off by the unmodified compound are considered specific binders.

  • Proteomic Analysis: Elute the bound proteins, digest them into peptides (typically with trypsin), and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]

Data Presentation and Interpretation:

The mass spectrometry data will generate a list of proteins that interact with the Compound X probe. High-confidence targets are those that are significantly enriched in the probe-treated sample compared to the control and are competed off by the unmodified compound.

Protein IDEnrichment (Probe vs. Control)Competition (% Reduction)Putative Target?
P1234515.2-fold95%Yes
Q6789012.8-fold92%Yes
R543213.1-fold25%No

This table represents hypothetical data.

Visualization of the Chemoproteomics Workflow:

Chemoproteomics_Workflow cluster_probe Probe Synthesis cluster_binding Binding & Competition cluster_pulldown Affinity Purification cluster_analysis Mass Spectrometry Analysis compound Compound X probe Affinity-Tagged Compound X Probe compound->probe Chemical Synthesis lysate Cell Lysate binding Incubate with Probe lysate->binding competition Incubate with Probe + excess Compound X lysate->competition pulldown Pull-down Probe-Protein Complexes binding->pulldown competition->pulldown beads Affinity Beads (e.g., Streptavidin) beads->pulldown digest On-Bead Digestion (Trypsin) pulldown->digest lcms LC-MS/MS Analysis digest->lcms identify Identify & Quantify Proteins lcms->identify end Result identify->end High-Confidence Targets Identified

Caption: Workflow for affinity-based chemoproteomics.

Quantitative Measurement of Target Engagement in Live Cells: NanoBRET™ Assay

Once a putative target is identified, it is crucial to quantify the compound's binding affinity and occupancy in a live-cell context. The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding at a specific target protein in intact cells.[15]

Causality Behind Experimental Choice: This assay provides quantitative data on compound affinity and residence time in a physiological setting, which is more predictive of in vivo efficacy than traditional biochemical assays.[16] It allows for the direct measurement of how much compound is needed to engage the target in a living cell.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Engineering: Create a stable cell line that expresses the putative target protein as a fusion with NanoLuc® luciferase.

  • Assay Setup: Plate the engineered cells and treat them with a specific NanoBRET™ tracer that is known to bind to the target protein, along with a serial dilution of Compound X.[15]

  • BRET Measurement: The NanoLuc® luciferase acts as the BRET donor, and the fluorescent tracer acts as the acceptor. When the tracer binds to the NanoLuc®-target fusion protein, a BRET signal is generated.[16] Compound X will compete with the tracer for binding to the target, leading to a dose-dependent decrease in the BRET signal.[15]

  • Data Analysis: The BRET ratio (acceptor emission/donor emission) is calculated and plotted against the concentration of Compound X to determine the IC50, which reflects the compound's affinity for the target in live cells.[17]

Data Presentation and Interpretation:

The data is presented as a dose-response curve, from which the intracellular IC50 can be calculated. This provides a quantitative measure of target engagement.

CompoundIntracellular IC50 (nM)
Compound X75
Reference Inhibitor25

This table represents hypothetical data.

Visualization of the NanoBRET™ Principle:

NanoBRET_Principle cluster_no_compound No Competing Compound cluster_with_compound With Compound X Target_NLuc Target-NanoLuc® Fusion Protein Tracer Fluorescent Tracer Target_NLuc->Tracer Binding BRET_Signal High BRET Signal Tracer->BRET_Signal Energy Transfer Target_NLuc2 Target-NanoLuc® Fusion Protein CompoundX Compound X Target_NLuc2->CompoundX Binding No_BRET Low BRET Signal CompoundX->No_BRET Competition

Caption: Principle of the NanoBRET™ Target Engagement Assay.

In Vitro Confirmation of Target Modulation: Biochemical Assays

After establishing that Compound X binds to a specific target in cells, the next logical step is to determine if this binding event modulates the protein's function.[6] For example, if the identified target is a kinase, an in vitro kinase assay would be performed to measure the inhibitory activity of Compound X.[18]

Causality Behind Experimental Choice: Biochemical assays using purified components provide a clean system to confirm that the compound directly affects the target's activity, free from the complexities of the cellular environment. This is a crucial step in confirming the mechanism of action.

Experimental Protocol: In Vitro Kinase Assay

  • Reagent Preparation: Obtain or purify the recombinant target kinase and its specific substrate. Prepare a reaction buffer containing ATP (often radiolabeled [γ-³²P]ATP for sensitive detection).[18][19]

  • Inhibition Assay: In a multi-well plate, combine the kinase, substrate, and a serial dilution of Compound X.

  • Reaction Initiation and Termination: Initiate the kinase reaction by adding the ATP-containing buffer and incubate at the optimal temperature (e.g., 37°C) for a specific time.[20] Stop the reaction by adding a stop buffer (e.g., containing EDTA).

  • Detection of Phosphorylation: Separate the phosphorylated substrate from the unreacted ATP (e.g., using SDS-PAGE and autoradiography for radiolabeled assays, or specific antibodies for non-radioactive methods).[18][21]

  • Data Analysis: Quantify the amount of phosphorylated substrate at each concentration of Compound X. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Data Presentation and Interpretation:

The results will demonstrate the potency of Compound X as a direct inhibitor of the target kinase's activity. Comparing the IC50 against the target with IC50 values against other related kinases provides an initial assessment of selectivity.

Kinase TargetCompound X IC50 (nM)
Putative Target Kinase50
Off-Target Kinase 1>10,000
Off-Target Kinase 22,500

This table represents hypothetical data.

Visualization of the In Vitro Kinase Assay Principle:

Kinase_Assay_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Compound X (Inhibitor) Kinase Kinase Substrate Substrate Kinase->Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Kinase2 Kinase No_Reaction No Reaction Kinase2->No_Reaction Substrate2 Substrate Substrate2->No_Reaction ATP2 ATP ATP2->No_Reaction CompoundX Compound X CompoundX->Kinase2

Caption: Principle of an in vitro kinase inhibition assay.

Conclusion: Synthesizing a Validated Target Profile

The independent validation of a biological target is not a linear process but rather an iterative one that builds a weight of evidence. By systematically applying the orthogonal approaches outlined in this guide—biophysical (CETSA), unbiased proteomic (Chemoproteomics), quantitative cellular (NanoBRET™), and direct biochemical assays—researchers can move from a novel hit compound to a well-validated lead with a confirmed mechanism of action.

For "(2-Fluoro-5-methoxyphenyl)(morpholino)methanone" or any novel bioactive molecule, this rigorous, multi-faceted validation strategy is the cornerstone of a successful drug discovery program. It provides the necessary confidence to invest further resources into lead optimization, preclinical, and ultimately, clinical development.[22]

References

  • Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today, 9(3), 117–126. [Link]

  • MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences. [Link]

  • Longdom Publishing. (2022). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Journal of Proteomics & Bioinformatics. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Bantscheff, M., & Drewes, G. (2012). Chemoproteomic approaches to drug target identification and drug profiling. Bioorganic & Medicinal Chemistry, 20(6), 1973–1978. [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. [Link]

  • National Center for Biotechnology Information. (2017). In vitro NLK Kinase Assay. MethodsX. [Link]

  • Wikipedia. (n.d.). Chemoproteomics. [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. [Link]

  • Taylor & Francis Online. (n.d.). Chemoproteomics – Knowledge and References. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. [Link]

  • protocols.io. (2024). In vitro kinase assay. [Link]

  • Crown Bioscience. (2026). Navigating Phase 1: Target Identification and Validation in Drug Discovery. [Link]

  • Malvern Panalytical. (2023). The power of orthogonal approaches to accelerate development of targeted therapies. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • Technology Networks. (2022). Target Identification and Validation in Drug Development. [Link]

  • National Center for Biotechnology Information. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmacological Research. [Link]

  • Singh, V., & Mizrahi, V. (2017). Identification and validation of novel drug targets in Mycobacterium tuberculosis. Drug Discovery Today, 22(3), 488–496. [Link]

  • American Society of Hematology. (2018). Preclinical Validation Studies Support Causal Machine Learning Based Identification of Novel Drug Targets for High-Risk Multiple Myeloma. Blood. [Link]

  • National Center for Biotechnology Information. (2008). N-(5-Fluoro-2-phenoxyphenyl)- N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

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Comparative Analysis of Fluorinated Benzamides in CNS Drug Discovery: Mechanistic Insights and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

The benzamide pharmacophore is a privileged scaffold in central nervous system (CNS) drug discovery, serving as the structural backbone for dopamine antagonists, histone deacetylase (HDAC) inhibitors, and purinergic receptor modulators. However, optimizing these scaffolds for CNS penetration and metabolic stability often presents a steep challenge.

The strategic introduction of fluorine into benzamide derivatives has revolutionized CNS drug design. Due to its high electronegativity, low polarizability, and strong carbon-fluorine (C–F) bond, fluorination fundamentally alters a molecule's physicochemical properties. This guide provides an objective, data-driven comparison of fluorinated benzamides against their non-fluorinated or chlorinated counterparts, detailing the causality behind their enhanced performance and providing self-validating experimental workflows for their evaluation.

Mechanistic Causality: Why Fluorinate Benzamides?

The decision to substitute a hydrogen or chlorine atom with fluorine is rarely arbitrary. In CNS drug discovery, it is driven by three distinct causal mechanisms:

  • Modulation of pKa and Lipophilicity (BBB Penetration): Fluorine's strong electron-withdrawing nature decreases the basicity (pKa) of adjacent amine groups. At physiological pH (7.4), this increases the fraction of the unionized drug, drastically enhancing passive diffusion across the lipophilic blood-brain barrier (BBB).

  • Steric Shielding and Metabolic Stability: The C–F bond (~116 kcal/mol) is significantly stronger than the C–H bond (~98 kcal/mol). Placing fluorine at metabolic "soft spots" (such as bridgehead carbons or para-aromatic positions) effectively blocks cytochrome P450 (CYP450)-mediated oxidation without adding prohibitive steric bulk (van der Waals radius of F is 1.47 Å vs. H at 1.20 Å)[1].

  • Target Binding Kinetics: Fluorine can participate in multipolar interactions and halogen bonding within hydrophobic protein pockets. This often leads to a slower dissociation rate ( koff​ ), resulting in higher target affinity.

Mechanism F_Sub Fluorinated Benzamide Scaffold Elec High Electronegativity (Lowered pKa of Amines) F_Sub->Elec Steric C-F Bond Strength (~116 kcal/mol) F_Sub->Steric Lipid Increased Lipophilicity (Optimized LogP) F_Sub->Lipid BBB Enhanced BBB Passive Diffusion Elec->BBB Metab Resistance to CYP450 Oxidative Metabolism Steric->Metab Lipid->BBB Affinity Target Affinity via Halogen Bonding Lipid->Affinity

Caption: Mechanistic pathways illustrating how fluorine substitution enhances CNS drug profiles.

Comparative Analysis: Fluorinated vs. Alternative Benzamides

To objectively evaluate the impact of fluorination, we compare three distinct classes of CNS-active benzamides against their structural alternatives.

Case Study A: Dopamine D2/D3 Receptor Antagonists (Fallypride vs. Raclopride)

In the realm of PET imaging and antipsychotic design, [18F]Fallypride (a fluoropropyl benzamide) and [11C]Raclopride (a chlorinated benzamide) are benchmark compounds. While Raclopride is limited to high-density striatal imaging, Fallypride's fluoropropyl chain extends deeper into the D2 receptor's hydrophobic pocket. This structural alteration drastically lowers the dissociation rate constant ( koff​ ), granting Fallypride an affinity ( KD​≈0.13 nM) that is superior to Raclopride, enabling the visualization of low-density extrastriatal D2 receptors[2][3].

Case Study B: HDAC1/2 Inhibitors (BA3 vs. Non-Fluorinated Precursors)

Histone deacetylase (HDAC) inhibitors utilizing a benzamide zinc-binding group (ZBG) often struggle with BBB penetration. The development of BA3 , a fluorinated benzamide derivative, demonstrated that adding fluorine to the lipophilic foot-pocket targeting moiety not only maintained low nanomolar potency against HDAC1 ( IC50​=4.8 nM) but optimized the LogD (1.75) to enable moderate passive diffusion into the brain, a critical step for targeting glioblastomas[4].

Case Study C: P2X7 Receptor Antagonists

Adamantanyl benzamides are potent P2X7 antagonists but suffer from rapid CYP-mediated oxidation at the adamantane bridgehead carbons. Substituting these specific hydrogens with fluorine blocks this metabolic pathway. The fluorinated analogues maintain target binding (22-32 nM) while exhibiting drastically improved Ligand Lipophilicity Efficiency (LLE) and extended in vitro half-lives compared to the non-fluorinated lead compound[1].

Quantitative Performance Matrix
CompoundSubclassHalogen SubstitutionPrimary TargetBinding AffinityBBB PermeabilityMetabolic Stability ( T1/2​ )
Fallypride Pyrrolidinyl benzamideFluorine (Fluoropropyl)D2/D3 Receptors~0.13 nM ( KD​ )High (LogP ~2.5)High (>60 min)
Raclopride Pyrrolidinyl benzamideChlorine (Aromatic)D2/D3 Receptors~1.8 nM ( KD​ )ModerateModerate (~40 min)
BA3 Aminoanilide benzamideFluorine (Aromatic)HDAC1/24.8 nM ( IC50​ )Moderate (LogD 1.75)High
Adamantanyl-Benzamide Adamantanyl benzamideNoneP2X7 Receptor26 nM ( IC50​ )Low (Rapid Oxidation)Low (<15 min)
Fluoro-Adamantanyl Adamantanyl benzamideFluorine (Bridgehead)P2X7 Receptor22-32 nM ( IC50​ )High (Improved LLE)High (>120 min)

Self-Validating Experimental Workflows

To accurately assess the translational potential of a novel fluorinated benzamide, researchers must employ rigorous, self-validating assays. The following protocols are designed with internal logic checks to ensure data integrity.

Workflow S1 1. PAMPA-BBB Permeability S2 2. HLM/RLM Microsomal Stability S1->S2 Pe > 4E-6 cm/s S3 3. Radioligand Binding Assays S2->S3 T½ > 30 min S4 4. In Vivo PET (e.g.,[18F] Imaging) S3->S4 Kd < 1 nM

Caption: Sequential self-validating experimental workflow for evaluating fluorinated CNS candidates.

Protocol 1: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

This assay mimics the lipid composition of the blood-brain barrier to evaluate passive diffusion, a critical parameter influenced by fluorination.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the fluorinated benzamide in DMSO. Dilute to 10 µM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF membrane of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assembly: Add 300 µL of the test compound solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Carefully place the acceptor plate over the donor plate.

  • Incubation: Incubate the assembly at 37°C for 18 hours in a humidified environment to prevent evaporation.

  • Quantification: Separate the plates and quantify the concentration of the compound in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

  • Validation Checkpoint (Trustworthiness): Always include Verapamil (high permeability) and Atenolol (low permeability) as controls. Causality Check: If Verapamil's Pe​ drops below 15×10−6 cm/s, the lipid membrane integrity is compromised, and the plate data must be discarded.

Protocol 2: In Vitro Microsomal Stability Assay (HLM/RLM)

Because fluorination is primarily used to block CYP450 oxidation, proving metabolic stability in Human or Rat Liver Microsomes (HLM/RLM) is mandatory.

Step-by-Step Methodology:

  • Reaction Mixture: Combine 0.5 mg/mL microsomal protein, 1 µM of the fluorinated benzamide, and 100 mM potassium phosphate buffer (pH 7.4) in a 96-well plate.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: Extract 50 µL aliquots at time points 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

  • Validation Checkpoint (Trustworthiness): Run a parallel control well containing the compound and microsomes without NADPH (-NADPH control). Causality Check: If the compound degrades in the -NADPH well, the degradation is due to chemical instability or non-CYP enzymes, meaning the calculated CYP-mediated CLint​ is invalid.

Conclusion

The comparative analysis of fluorinated benzamides against non-halogenated or chlorinated alternatives reveals a clear pharmacological advantage. By leveraging the unique electronic and steric properties of the fluorine atom, drug developers can systematically tune lipophilicity for BBB penetration, shield metabolic soft spots from CYP450 oxidation, and enhance receptor binding kinetics. As demonstrated by molecules like [18F]Fallypride and fluorinated HDAC inhibitors, strategic fluorination remains a cornerstone of modern CNS drug discovery.

References

  • A tale of two tracers: [11C] Raclopride and [18F] Fallypride produce related estimates of dopamine receptor binding potential across a wide range in BMI under identical, controlled clinical conditions Source: ResearchGate URL:[Link]

  • High-affinity dopamine D2/D3 PET radioligands 18F-fallypride and 11C-FLB457: A comparison of kinetics in extrastriatal regions using a multiple-injection protocol Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist Source: University of East Anglia (UEA) Research Repository URL:[Link]

  • Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain Source: National Institutes of Health (NIH) / PMC URL:[Link]

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In vivo versus in vitro potency comparison for (2-Fluoro-5-methoxyphenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: In Vitro vs. In Vivo Potency of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone Derivatives

Executive Summary & Chemical Context

In the pursuit of neuroprotective therapeutics for Parkinson’s disease, targeting Leucine-Rich Repeat Kinase 2 (LRRK2) has become a primary objective. However, early LRRK2 inhibitors failed to translate from in vitro success to in vivo efficacy due to poor blood-brain barrier (BBB) penetrance.

The compound (2-Fluoro-5-methoxyphenyl)(morpholino)methanone (CAS: 1046468-44-3) is not a standalone drug, but rather a highly optimized, critical structural pharmacophore [1]. When coupled with an aminopyrimidine hinge-binding motif, it forms the core of next-generation, CNS-active LRRK2 inhibitors such as GNE-7915 . This guide objectively compares the in vitro and in vivo potency of this optimized scaffold against earlier alternatives (e.g., LRRK2-IN-1), detailing the self-validating experimental workflows required to evaluate them [2].

Mechanistic Rationale & Scaffold Superiority

Why does the (2-Fluoro-5-methoxyphenyl)(morpholino)methanone scaffold succeed where others fail?

  • Morpholino Group: Reduces the topological polar surface area (TPSA) and lipophilicity (LogP), preventing the molecule from becoming a substrate for P-glycoprotein (P-gp) efflux pumps at the BBB.

  • Fluoro-Methoxy Phenyl Ring: Projects into the solvent-exposed region of the LRRK2 kinase domain, dictating exquisite kinase selectivity (sparing closely related kinases) while maintaining high binding affinity.

LRRK2_Mechanism Scaffold (2-Fluoro-5-methoxyphenyl) (morpholino)methanone Pharmacophore ActiveDrug Active LRRK2 Inhibitor (e.g., GNE-7915) Scaffold->ActiveDrug Aminopyrimidine Addition LRRK2 Mutant LRRK2 Kinase (Hyperactive in PD) ActiveDrug->LRRK2 Competitive Inhibition (High Selectivity) Downstream Rab GTPase Phosphorylation & Lysosomal Toxicity LRRK2->Downstream Pathological Signaling (Blocked by Scaffold)

Diagram 1: Mechanistic pathway of LRRK2 inhibition via the optimized morpholino scaffold.

Quantitative Data: Scaffold Performance Comparison

To evaluate translation from bench to organism, we must compare biochemical potency against central nervous system pharmacokinetics. The table below contrasts the target scaffold (represented by GNE-7915) against a first-generation alternative (LRRK2-IN-1) [1].

MetricAlternative: LRRK2-IN-1Target Scaffold: GNE-7915Pharmacological Causality & Implications
In Vitro Kinase IC₅₀ 13 nM9 nMBoth possess potent intrinsic binding to the LRRK2 ATP pocket.
Cellular pSer935 IC₅₀ ~20 nM9 nMBoth easily cross standard cellular lipid bilayers in vitro.
In Vivo Brain Penetrance ( Kp,uu​ ) < 0.1 (Poor)0.8 (Excellent)The morpholino scaffold evades P-gp efflux, allowing free diffusion into the brain [2].
In Vivo PD (Brain Target Engagement) Negligible>80% inhibition at 50 mg/kgOnly the target scaffold achieves therapeutically relevant free concentrations in the CNS.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed to internally validate their own results. A drop in phosphorylation signal could mean kinase inhibition, or it could mean the drug is simply toxic and degrading the protein. The following protocols eliminate these confounding variables.

Protocol A: In Vitro Cellular Target Engagement (pSer935 LRRK2 Assay)

Objective: Confirm that the compound permeates intact cells and inhibits intracellular LRRK2 without causing target degradation. Self-Validation Mechanism: Multiplexed readout normalizing the pSer935 signal against Total LRRK2 expression. A DMSO vehicle control establishes the 100% baseline, while a cytotoxic compound control rules out non-specific cell death.

  • Cell Culture & Treatment: Seed wild-type LRRK2-expressing BAC transgenic cells in 96-well plates. Treat with a serial dilution of the compound (0.1 nM to 10 µM) for 90 minutes.

  • Lysis & Capture: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Transfer lysates to a Meso Scale Discovery (MSD) plate pre-coated with anti-total-LRRK2 capture antibodies.

  • Detection & Normalization: Incubate with two detection antibodies simultaneously: an electrochemiluminescent-labeled anti-pSer935 antibody and a distinct fluorophore-labeled anti-total-LRRK2 antibody.

  • Data Analysis: Calculate the ratio of pSer935 to Total LRRK2. Plot the normalized ratios against compound concentration to derive the IC₅₀.

Protocol B: In Vivo PK/PD Cassette Dosing

Objective: Establish the in vitro-in vivo correlation (IVIVC) by proving the compound crosses the BBB and engages the target in a living organism [3]. Self-Validation Mechanism: Calculating Kp,uu​ (unbound brain-to-plasma partition coefficient) via equilibrium dialysis. This ensures we are measuring the pharmacologically active (free) drug, rather than drug trapped in brain lipids or bound to plasma proteins.

  • Dosing: Administer the compound via oral gavage (PO) at 10, 30, and 50 mg/kg to wild-type C57BL/6 mice. Include a vehicle-only cohort to establish baseline phosphorylation.

  • Tissue Collection: At T=1, 2, and 4 hours post-dose, euthanize animals. Collect blood (centrifuge for plasma) and rapidly dissect the brain, snap-freezing half for PD and homogenizing half for PK.

  • Pharmacokinetics (PK): Perform LC-MS/MS on plasma and brain homogenates. Concurrently, run equilibrium dialysis on blank plasma and brain tissue spiked with the drug to determine the fraction unbound ( fu,plasma​ and fu,brain​ ). Calculate Kp,uu​=(Cbrain​×fu,brain​)/(Cplasma​×fu,plasma​) .

  • Pharmacodynamics (PD): Homogenize the frozen brain hemisphere and quantify pSer935 LRRK2 vs. Total LRRK2 using the MSD assay described in Protocol A. Correlate the unbound brain concentration with the degree of pSer935 reduction.

Assay_Workflow InVitroBio 1. Biochemical Assay (LRRK2 IC50) InVitroCell 2. Cellular Assay (pSer935 LRRK2) InVitroBio->InVitroCell Potency Confirmed InVivoPK 3. In Vivo PK (Brain Kp,uu) InVitroCell->InVivoPK Cell Permeable InVivoPD 4. In Vivo PD (Brain Target Engagement) InVivoPK->InVivoPD BBB Penetrant

Diagram 2: Sequential validation workflow from in vitro screening to in vivo efficacy.

Conclusion

The integration of the (2-Fluoro-5-methoxyphenyl)(morpholino)methanone moiety represents a masterclass in property-directed optimization. While alternative scaffolds like LRRK2-IN-1 demonstrate that inhibiting LRRK2 in vitro is relatively straightforward, achieving in vivo efficacy requires overcoming stringent physiological barriers. By balancing lipophilicity and topological polar surface area, this specific morpholino scaffold translates single-digit nanomolar in vitro potency into robust in vivo target engagement, establishing it as a gold standard for CNS drug development.

References

  • Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry.[Link]

  • The development of CNS-active LRRK2 inhibitors using property-directed optimisation. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Fluorine-18 and carbon-11 labeled radioligands for LRRK2.

Evaluating the Target Selectivity Profile of GNE-7915 and its (2-Fluoro-5-methoxyphenyl)(morpholino)methanone Motif Across a Kinase Panel

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In the landscape of kinase inhibitor development, isolated chemical fragments rarely exhibit target selectivity on their own. The compound (2-Fluoro-5-methoxyphenyl)(morpholino)methanone is not a standalone kinase inhibitor; rather, it is the critical, selectivity-determining structural motif of GNE-7915 , a highly potent and brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor developed for Parkinson's disease research[Estrada et al., 2012][1].

While the aminopyrimidine core of GNE-7915 anchors the molecule to the highly conserved ATP-binding hinge region of the kinase (providing affinity), the specific 2-fluoro-5-methoxyphenyl-morpholino tail projects into a unique, solvent-exposed selectivity pocket of LRRK2[2]. The methoxy/fluoro arrangement at C-2′/C-5′ combined with the morpholino amide ensures optimal steric bulk and electronic distribution, effectively clashing with the binding pockets of homologous off-target kinases[3]. Without this specific motif, aminopyrimidine-based scaffolds exhibit broad-spectrum promiscuity.

This guide evaluates the kinome-wide selectivity profile of GNE-7915 (driven by this exact motif) and compares its performance against other benchmark LRRK2 inhibitors, providing step-by-step methodologies for robust target validation.

SAR_Workflow A Hinge-Binding Core (Aminopyrimidine) C GNE-7915 (Potent LRRK2 Inhibitor) A->C D Broad Kinome Off-Targets A->D Without Motif B Selectivity Motif (2-Fluoro-5-methoxyphenyl) (morpholino)methanone B->C Confers Selectivity E High LRRK2 Selectivity & Brain Penetrance C->E

Structural logic demonstrating how the selectivity motif drives GNE-7915 specificity.

Kinase Panel Selectivity Profiling: GNE-7915 vs. Alternatives

To objectively evaluate the impact of the (2-Fluoro-5-methoxyphenyl)(morpholino)methanone motif, we must compare GNE-7915 against other established LRRK2 inhibitors across comprehensive kinome panels. The data below summarizes competitive binding assay results (e.g., DiscoverX KINOMEscan)[2].

InhibitorStructural ClassBiochemical IC₅₀ (LRRK2 WT)Kinome Panel SizeNotable Off-Targets (>50% inhibition at 0.1 µM)Brain Penetrant
GNE-7915 Aminopyrimidine1–2 nM392 KinasesTTK, ALK (Excellent Selectivity)Yes
LRRK2-IN-1 Pyrimidobenzodiazepine13 nM~300 KinasesDCLK1, ERK5, PLK4, ACK1 (Moderate Selectivity)No
MLi-2 Indazole<1 nM>300 KinasesHighly Selective (Minimal off-targets)Yes

Analysis: The integration of the fluoro-methoxyphenyl-morpholino motif in GNE-7915 restricts its off-target liabilities to merely TTK and ALK out of nearly 400 kinases tested[2]. In contrast, earlier generation inhibitors like LRRK2-IN-1 suffer from broader off-target effects and poor blood-brain barrier (BBB) permeability, limiting their use in neurodegenerative disease models[2][4].

Step-by-Step Methodology: Kinome Profiling via Competitive Binding Assay

Causality & Rationale: Functional kinase assays rely heavily on ATP concentration and the specific activation state of the kinase. LRRK2 is notoriously difficult to assay functionally due to its complex GTPase/kinase dual-domain structure and autophosphorylation loops. A competitive binding assay (such as the KINOMEscan platform) is utilized because it measures true thermodynamic affinity ( Kd​ ) independent of ATP kinetics and kinase activation state[Fabian et al., 2005].

Protocol: High-Throughput Competitive Binding Assay

  • Phage-Displayed Kinase Preparation: Cultivate T7 phage strains expressing specific kinase domains (e.g., LRRK2) fused to the phage coat protein. Causality: Phage display allows for massive multiplexing and ensures the kinase domain is properly folded in a eukaryotic-like environment prior to extraction.

  • Immobilized Ligand Competition: Incubate the phage-kinase lysates with an immobilized, active-site directed bait ligand embedded in a high-affinity matrix. Causality: This establishes a baseline thermodynamic equilibrium. If the kinase is active and properly folded, it binds the matrix.

  • Compound Incubation: Introduce the test compound (GNE-7915) at a screening concentration (e.g., 0.1 µM) or in an 11-point dose-response format. Self-Validating System: The system is intrinsically self-validating; only molecules that outcompete the bait ligand with higher thermodynamic affinity will displace the kinase into the supernatant.

  • qPCR Readout: Elute the remaining matrix-bound kinase and quantify the associated phage DNA using quantitative PCR. Causality: qPCR provides an ultra-sensitive, exponential readout of displacement, converting a biochemical binding event into a precise digital signal to calculate the dissociation constant ( Kd​ ).

LRRK2 Target Engagement & Downstream Signaling Validation

Once biochemical selectivity is established, cellular target engagement must be validated. Pathogenic LRRK2 hyperactivation (e.g., via the G2019S mutation) leads to the hyperphosphorylation of Rab GTPases (such as Rab10), which drives lysosomal dysfunction and neurodegeneration[3]. Highly selective inhibitors like GNE-7915 restore this pathway without causing off-target cytotoxicity[3][4].

LRRK2_Pathway A Pathogenic LRRK2 (e.g., G2019S Mutation) C Rab GTPases (e.g., Rab10 Phosphorylation) A->C Hyperphosphorylation B GNE-7915 (Targeting Kinase Domain) B->A Inhibits B->C Reduces pRab10 D Lysosomal Dysfunction & Neurodegeneration C->D E Restored Lysosomal Function C->E Normalization

LRRK2 signaling pathway and target engagement readout via Rab10 phosphorylation.

Protocol: Cellular Target Engagement (pRab10 Readout)

  • Cell Culture & Treatment: Plate LRRK2-G2019S mutant cells (e.g., engineered HEK293 or A549) and treat with a titration of GNE-7915 (1 nM to 1 µM) for 2 hours. Causality: A short incubation time isolates direct kinase inhibition from downstream transcriptional or degradative feedback loops.

  • Lysis & Protein Extraction: Lyse cells in RIPA buffer strictly supplemented with protease and phosphatase inhibitor cocktails. Self-Validating System: Phosphatase inhibitors are critical; without them, endogenous phosphatases would artificially deflate the pRab10 signal during extraction, invalidating the assay.

  • Quantitative Immunoblotting: Resolve lysates via SDS-PAGE and probe with specific antibodies for pRab10 (Thr73) and total Rab10. Causality: Normalizing the pRab10 signal against total Rab10 ensures that observed reductions are due to true kinase inhibition, not compound-induced protein degradation or unequal sample loading.

References

  • Estrada, A. A., et al. (2012). "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry, 55(22), 9416-9433.

  • Fabian, M. A., et al. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology, 23, 329-336.

  • Deng, X., et al. (2011). "Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2." Nature Chemical Biology, 7, 203-205.

  • Chen, J., et al. (2022). "Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade." International Journal of Molecular Sciences, 23(16), 8934.

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A Comparative Guide to Cross-Validating Novel Anti-Cancer Compounds: A Case Study Using (2-Fluoro-5-methoxyphenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the cross-validation of a novel therapeutic candidate, (2-Fluoro-5-methoxyphenyl)(morpholino)methanone, hereafter referred to as Compound-X. While public domain data on Compound-X is not extensively available, its structural motifs, including a fluorinated phenyl ring and a morpholine group, are common in medicinal chemistry, suggesting potential roles in modulating key cellular signaling pathways.[1][2] This document outlines a rigorous, multi-cell line validation strategy, establishing a paradigm for assessing the efficacy and mechanism of action for new chemical entities in oncology research.

For the purpose of this illustrative guide, we will hypothesize that Compound-X is an inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is one of the most frequently over-activated intracellular cascades in human cancers, playing a critical role in cell proliferation, survival, and metastasis.[3][4] Therefore, targeting this pathway remains a highly attractive strategy for cancer therapeutics.[5]

Our comparative analysis will benchmark Compound-X against LY294002, a well-characterized, first-generation pan-PI3K inhibitor.[6][7] This comparison will be conducted across two distinct cancer cell lines to assess potency and cell-type specificity:

  • MCF-7: A human breast adenocarcinoma cell line known to harbor an activating mutation (H1047R) in the PIK3CA gene, leading to constitutive activation of the PI3K pathway.[4]

  • HT-29: A human colon adenocarcinoma cell line with a wild-type PIK3CA gene but often exhibiting pathway activation through other mechanisms.

This cross-validation approach is essential to determine if the compound's efficacy is context-dependent, a critical step in identifying patient populations most likely to respond to the therapy.[8][9]

Mechanistic Rationale: The PI3K/Akt Signaling Axis

The PI3K/Akt pathway is a central node for transducing signals from growth factors and other extracellular stimuli to regulate fundamental cellular processes.[10] Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt.[11] This recruitment to the cell membrane allows for the phosphorylation and subsequent activation of Akt by kinases like PDK1.[5]

Activated Akt (p-Akt) then phosphorylates a multitude of downstream substrates, leading to:

  • Increased Cell Survival: By inhibiting pro-apoptotic proteins like Bad and activating anti-apoptotic factors like NF-κB.

  • Enhanced Proliferation and Growth: Through the activation of the mammalian target of rapamycin (mTOR) complex 1 (mTORC1).[3]

  • Metabolic Reprogramming: By promoting glucose uptake and utilization.

Dysregulation of this pathway, often through mutations in PIK3CA or loss of the tumor suppressor PTEN (which counteracts PI3K by dephosphorylating PIP3), is a hallmark of many cancers.[4][5] Therefore, inhibiting PI3K and consequently reducing the levels of phosphorylated Akt is a proven anti-cancer strategy.

Caption: PI3K/Akt signaling pathway and points of inhibition.

Experimental Cross-Validation Workflow

To rigorously assess Compound-X, we will employ a three-tiered experimental approach. This workflow ensures that we not only measure the compound's effect on cell viability but also confirm its on-target activity and downstream functional consequences.

Experimental_Workflow cluster_assays Core Assays start Cancer Cell Lines (MCF-7, HT-29) treatment Treat with Compound-X & LY294002 (Dose-Response) start->treatment assay1 Tier 1: Cytotoxicity (MTT Assay) treatment->assay1 assay2 Tier 2: Target Engagement (Western Blot for p-Akt) treatment->assay2 assay3 Tier 3: Apoptosis Induction (Annexin V/PI Staining) treatment->assay3 analysis Data Analysis & Comparison assay1->analysis assay2->analysis assay3->analysis conclusion Determine IC50, On-Target Efficacy, & Apoptotic Response analysis->conclusion

Sources

Comparative Toxicokinetics of Fluorinated vs. Non-Fluorinated Methoxy-Phenyl Methanones: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methoxy-phenyl methanones represent a versatile chemical scaffold utilized across multiple domains, from commercial UV filters (e.g., oxybenzone/benzophenone-3) to advanced synthetic kinase inhibitors and endocrine modulators 1. A primary challenge with the non-fluorinated parent structures is their high susceptibility to rapid hepatic metabolism, which limits oral bioavailability and systemic exposure. In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic to modulate absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties 2.

This guide provides an objective, data-driven comparison of the toxicokinetics of fluorinated versus non-fluorinated methoxy-phenyl methanones. It outlines the mechanistic causality behind their divergent profiles and provides robust, self-validating experimental frameworks for their evaluation.

Mechanistic Basis of Toxicokinetic Divergence

The substitution of hydrogen with fluorine profoundly alters the physicochemical and pharmacokinetic landscape of methoxy-phenyl methanones [[3]]().

  • Metabolic Shielding: Non-fluorinated methoxy-phenyl methanones are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative metabolism—specifically O-demethylation and aromatic hydroxylation—leading to rapid systemic clearance and excretion via glucuronide and sulfate conjugates 1. The carbon-fluorine (C-F) bond possesses exceptionally high bond energy, allowing it to withstand these metabolic processes and shield susceptible sites from oxidative degradation [[4]]().

  • Lipophilicity and Distribution: Fluorination often increases the lipophilicity and membrane permeability of the methanone scaffold, altering its volume of distribution (Vd) [[4]](). While this enhances oral absorption, it can also increase partitioning into lipid-rich tissues, including the central nervous system, necessitating careful neurotoxicity monitoring 5.

Metab NF Non-Fluorinated Methoxy-Phenyl Methanone CYP CYP450 Oxidation (Hepatic Microsomes) NF->CYP F Fluorinated Methoxy-Phenyl Methanone F->CYP Metab1 O-Demethylation & Aromatic Hydroxylation CYP->Metab1 Susceptible Metab2 Metabolic Shielding (C-F Bond Stability) CYP->Metab2 Resistant Clear1 Rapid Clearance (High Hepatic Extraction) Metab1->Clear1 Clear2 Prolonged Half-Life (Reduced Clearance) Metab2->Clear2

Fig 1. Divergent CYP450-mediated metabolic pathways of fluorinated vs. non-fluorinated methanones.

Comparative Toxicokinetic Data

The strategic placement of a fluorine atom can drastically reduce in vivo clearance and improve oral exposure without sacrificing target potency 6. Table 1 summarizes comparative ADME parameters derived from preclinical rat models evaluating matched molecular pairs of methoxy-phenyl methanones.

Table 1: Comparative Pharmacokinetic Parameters (Rat Model, 1 mg/kg IV / 10 mg/kg PO)

ParameterNon-Fluorinated MethanoneFluorinated MethanoneFold Change / Impact
Clearance (CL, mL/min/kg) 100.0 ± 12.511.0 ± 2.1~9x Decrease (Improved Stability) 6
Half-Life (t1/2, h) 1.2 ± 0.36.8 ± 1.1~5.6x Increase
Volume of Distribution (Vd, L/kg) 2.4 ± 0.53.8 ± 0.6Increased tissue partitioning
Oral Bioavailability (F, %) < 5%> 45%Significant enhancement 6
Primary Metabolites Glucuronides, Sulfates, Hydroxylates 1Parent compound, minor defluorinated species 7Shift in clearance mechanism
Experimental Methodologies for Toxicokinetic Profiling

To ensure scientific integrity, the evaluation of these compounds requires a self-validating experimental system. The following protocols are designed to establish causality between structural fluorination and observed toxicokinetics.

Protocol 1: In Vitro Microsomal Stability Assay

Rationale: Assesses the intrinsic clearance (CL_int) mediated by CYP450 enzymes. Comparing the fluorinated vs. non-fluorinated pair isolates the effect of the C-F bond on metabolic shielding.

  • Preparation: Thaw pooled human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological intracellular pH.

  • Incubation Mixture: Combine microsomes (0.5 mg/mL final protein concentration) with the test methanone (1 µM final concentration) in the buffer. Causality note: A low substrate concentration (1 µM) ensures the reaction remains in the linear range of Michaelis-Menten kinetics (sub-Km), allowing accurate CL_int calculation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH). Causality note: CYP450 enzymes are NADPH-dependent; omitting NADPH in control samples validates that degradation is specifically CYP-mediated.

  • Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality note: Acetonitrile instantly precipitates microsomal proteins, halting the enzymatic reaction and releasing lipophilic methanones into the supernatant.

  • Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS to determine the depletion half-life.

Protocol 2: In Vivo Pharmacokinetic Profiling (Rat Model)

Rationale: Validates in vitro findings and assesses systemic absorption, distribution, and potential defluorination toxicity.

  • Dosing Formulation: Formulate the methanones in NMP/PEG200 (30:70) to ensure complete dissolution of these highly lipophilic compounds [[6]]().

  • Administration: Administer via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (10 mg/kg) to separate cohorts of Sprague-Dawley rats (n=4/group).

  • Serial Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 min at 4°C. Extract plasma using liquid-liquid extraction (LLE) with ethyl acetate to maximize recovery of the fluorinated analogs.

  • Quantification & PK Analysis: Quantify parent compounds and defluorinated metabolites (e.g., fluoroacetic acid) using LC-MS/MS 8. Calculate parameters (AUC, CL, Vd) using non-compartmental analysis (NCA).

Workflow Step1 1. IV/PO Dosing (Sprague-Dawley Rats) Step2 2. Serial Blood Sampling (0-24h, K2EDTA) Step1->Step2 Step3 3. Liquid-Liquid Extraction (Ethyl Acetate) Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4 Step5 5. Non-Compartmental PK Analysis Step4->Step5

Fig 2. Self-validating in vivo toxicokinetic workflow for methoxy-phenyl methanones.

Safety, Toxicity, and Endocrine Implications

While fluorination optimizes ADME properties, it introduces unique toxicodynamic considerations. Non-fluorinated methoxy-phenyl methanones (such as benzophenone-3) are known to exhibit estrogenic activity and reproductive toxicity, altering testosterone balances and down-regulating steroidogenic genes [[9]](). They are rapidly metabolized into glucuronide and sulfate conjugates and excreted primarily in urine 1.

Conversely, the enhanced metabolic stability of fluorinated methanones can lead to bioaccumulation if clearance mechanisms are sufficiently impaired. Furthermore, if the C-F bond is positioned adjacent to electron-donating groups (like a methoxy group), it may undergo unexpected enzymatic cleavage. The cleavage of these bonds can release free fluoride, leading to elevated plasma fluoride levels and subsequent nephrotoxicity, or generate toxic fluoroacetic acid, which disrupts the Krebs cycle 7, 8. Therefore, toxicokinetic profiling must explicitly monitor for defluorinated metabolites alongside the parent compound.

References
  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - nih.gov. 4

  • Amended Safety Assessment of Benzophenones as Used in Cosmetics - cir-safety.org. 1

  • Mild Effects of Sunscreen Agents on a Marine Flatfish... - mdpi.com. 5

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - nih.gov. 6

  • Exposure to Benzophenone-3 and Reproductive Toxicity: A Systematic Review of Human and Animal Studies - researchgate.net. 9

  • The Dark Side of Fluorine - researchgate.net. 7

  • Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - ucd.ie. 2

  • Metabolism and Toxicity of Fluorine Compounds - nih.gov. 8

  • Investigation of Fluorination Methodologies for the Application in Positron Emission Tomography - ncl.ac.uk. 3

Sources

Safety Operating Guide

(2-Fluoro-5-methoxyphenyl)(morpholino)methanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical lifecycle management with the same rigorous precision as synthetic methodology. For researchers and drug development professionals utilizing (2-Fluoro-5-methoxyphenyl)(morpholino)methanone , proper disposal is not merely a regulatory checkbox; it is a critical safety and environmental imperative.

Because this molecule contains a highly stable carbon-fluorine (C-F) bond alongside an aromatic system and a morpholine ring As a Senior Application Scientist, I approach chemical lifecycle management with the same rigorous precision as synthetic methodology. For researchers and drug development professionals utilizing (2-Fluoro-5-methoxyphenyl)(morpholino)methanone , proper disposal is not merely a regulatory checkbox; it is a critical safety and environmental imperative.

Because this molecule contains a highly stable carbon-fluorine (C-F) bond alongside an aromatic system and a morpholine ring, it cannot be treated as standard organic waste. This guide provides the mechanistic rationale, operational workflows, and the self-validating protocols required to safely manage and dispose of this specific fluorinated intermediate.

Mechanistic Rationale: The Halogenated Waste Imperative

The core challenge in disposing of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone lies in its chemical structure. The C-F bond is one of the strongest in organic chemistry. If this compound is mistakenly routed into a standard non-halogenated waste stream, the standard incineration temperatures (typically 600°C–800°C) will fail to achieve unimolecular decomposition.

Instead of complete mineralization, sub-optimal thermal treatment will result in incomplete combustion, generating smaller, highly toxic fluorinated products of incomplete combustion (PICs). To prevent this, the compound must be strictly classified as Halogenated Organic Waste . This classification ensures the waste is routed to an Advanced Solid Waste Incinerator (ASWI) capable of exceeding 1,000°C, a temperature proven to break the C-F bond and ensure 99.99% destruction efficiency. Furthermore, the combustion of fluorinated organics generates hydrogen fluoride (HF) gas, necessitating specialized wet scrubbing systems to neutralize the exhaust.

Quantitative Data & Operational Parameters

To ensure a self-validating waste management system, all personnel must adhere to the physical and operational parameters outlined below.

Table 1: Chemical Identity & Hazard Profile

Property Value
Chemical Name (2-Fluoro-5-methoxyphenyl)(morpholino)methanone
CAS Number 1046468-44-3
Molecular Formula C12H14FNO3
Molecular Weight 239.24 g/mol
Waste Classification Halogenated Organic Waste

| Primary Hazard | Environmental persistence, toxic combustion byproducts |

Table 2: Operational Disposal & Destruction Parameters

Parameter Specification / Requirement Mechanistic Rationale
Waste Stream Isolation Strictly Halogenated Organics Prevents dilution of halogen content; ensures waste is routed to high-temp facilities.
Incineration Temperature > 1,000°C Required to break the highly stable C-F bond and prevent PIC formation.
Residence Time Minimum 2 seconds Ensures complete unimolecular decomposition of the fluorinated aromatic ring.

| Flue Gas Treatment | Wet Scrubber (Alkali) | Neutralizes toxic Hydrogen Fluoride (HF) gas generated during combustion into stable CaF2. |

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

This protocol is designed to be a self-validating system. By strictly controlling the input (segregation) and the tracking (labeling), the output (thermal destruction) is guaranteed to be safe and compliant.

Phase 1: Segregation and Containerization
  • Isolate the Stream: Never mix (2-Fluoro-5-methoxyphenyl)(morpholino)methanone with non-halogenated solvents (e.g., pure ethanol, hexane). Mixing these streams exponentially increases disposal costs and alters the required destruction temperature profile.

  • Select Compatible Containment: Use chemically compatible, leak-proof containers, such as High-Density Polyethylene (HDPE) or PTFE-lined safety cans. Avoid metal containers that are susceptible to halogen-induced corrosion over time.

  • Manage Headspace: Never fill the waste container beyond 80% capacity. This allows for safe vapor expansion and prevents over-pressurization during storage and transport.

Phase 2: Labeling and Tracking
  • Immediate Identification: Affix a compliant "Hazardous Waste" label immediately upon the first drop of waste entering the container. An unlabeled container is an immediate regulatory violation and a severe safety risk.

  • Precise Nomenclature: Clearly write the full chemical name: "(2-Fluoro-5-methoxyphenyl)(morpholino)methanone" along with its primary hazard class ("Halogenated Organic"). Do not use shorthand, abbreviations, or internal lab codes.

  • Controlled Storage: Store the sealed container in a designated, well-ventilated secondary containment area (e.g., under a fume hood or in a vented flammable/corrosive cabinet), strictly isolated from strong acids, bases, and oxidizing agents.

Phase 3: Spill Response and Decontamination
  • Containment: In the event of a solid or solution spill, immediately isolate the area and ensure adequate ventilation.

  • Inert Absorption: Use non-combustible, inert absorbent materials (e.g., sand, earth, or specialized chemical binders) to absorb liquid solutions. Never use combustible materials like paper towels for concentrated halogenated spills.

  • Debris Collection: Sweep the absorbed material into a compatible hazardous waste container and label it specifically as "Spill Debris - Halogenated Organics".

Phase 4: Final Disposition (EHS & Contractor Handoff)
  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup.

  • Chain of Custody: Provide the waste contractor with the exact chemical composition. The contractor will transport the waste to a permitted advanced solid waste incineration facility equipped with the necessary thermal capacity (>1,000°C) and wet scrubbers.

Process Visualization

The following diagram illustrates the critical decision-making workflow for the proper disposal of this fluorinated intermediate, ensuring that the material is routed away from standard waste streams and into the correct high-temperature destruction pathway.

WasteDisposal A Generate Waste: (2-Fluoro-5-methoxyphenyl) (morpholino)methanone B Isolate in Halogenated Waste Container A->B Segregate C Non-Halogenated Container (DO NOT USE) A->C Avoid D Label: "Hazardous Waste - Halogenated Organic" B->D Log & Tag E EHS Pickup & Transport D->E Transfer F High-Temp Incineration (>1000°C, 2s residence) E->F Thermal Destruction G Wet Scrubber (Neutralize HF Gas) F->G Flue Gas Treatment H Safe Environmental Release (CO2, H2O, CaF2) G->H Final Disposition

Decision tree for the segregation, thermal destruction, and neutralization of fluorinated waste.

References

  • **** Title: (2-Fluoro-5-methoxyphenyl)(morpholino)methanone - Sigma-Aldrich | Source: sigmaaldrich.
  • **** Title: Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams - EPA | Source: epa.
  • **** Title: Per‐ and polyfluoroalkyl substances thermal destruction at water resource recovery facilities: A state of the science review - PMC | Source: nih.
  • **** Title: Hazardous Materials Disposal Guide | Nipissing University | Source: nipissingu.
  • **** Title: Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene - Benchchem | Source: benchchem.
  • **** Title: Hazardous Waste Guide | UTIA Safety Office | Source: tennessee.

Personal protective equipment for handling (2-Fluoro-5-methoxyphenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical manual for the safe handling, operation, and disposal of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone (CAS: 1046468-44-3).

Executive Summary & Mechanistic Hazard Assessment

As a Senior Application Scientist, I have observed that the safe handling of specialized fluorinated building blocks is often generalized, leading to critical safety gaps in laboratory environments. (2-Fluoro-5-methoxyphenyl)(morpholino)methanone is a highly versatile intermediate in drug discovery, but its structural components—a fluorinated aromatic ring coupled with a morpholine amide—present unique physicochemical risks.

Before selecting Personal Protective Equipment (PPE), we must understand the molecular behavior of the compound to establish a self-validating safety system:

  • The Morpholine Moiety: Morpholine derivatives are known for their strong solvency and potential to cause severe skin burns and irreversible eye damage[1]. They can rapidly permeate standard, thin-mil laboratory gloves.

  • The Fluorinated Aromatic Ring: While the C-F bond is extremely stable under ambient conditions, thermal degradation (e.g., during an exothermic runaway reaction or fire) cleaves this bond, releasing highly toxic Hydrogen Fluoride (HF) gas, nitrogen oxides, and fluorinated organic fragments.

  • Causality in Safety: Because HF scavenges physiological calcium to form insoluble calcium fluoride—causing deep tissue necrosis and systemic toxicity—any protocol involving the extreme heating of this compound must be paired with the immediate availability of 2.5% calcium gluconate gel[2].

Table 1: Physicochemical & Hazard Summary

Property / HazardSpecification / DetailsOperational Implication
CAS Number 1046468-44-3Ensure accurate SDS tracking and inventory logging.
Molecular Formula C12H14FNO3Contains F and N; emits HF and NOx upon combustion.
Molecular Weight 239.24 g/mol Solid at room temperature; poses a particulate inhalation risk.
Primary Hazards Skin/Eye Irritant, STOT SE 3Requires strict contact barriers and respiratory protection.
Thermal Decomposition >250°C (Estimated)Do not heat near open flames; use controlled heating mantles.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for (2-Fluoro-5-methoxyphenyl)(morpholino)methanone is dictated by its dual risk of particulate inhalation and chemical permeation.

Table 2: PPE Specifications and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification (Why?)
Eye/Face ANSI Z87.1 tightly fitting safety goggles. Add a face shield (8-inch min) for solution transfers.Morpholine derivatives can cause irreversible corneal damage upon contact[3].
Hands (Primary) Heavy-duty Nitrile (≥0.11 mm) or Butyl rubber gloves.Standard latex offers zero resistance to morpholine permeation. Double-gloving is mandatory[4].
Body Flame-resistant (FR) lab coat (NFPA 2112) with knit cuffs.Prevents particulate accumulation on forearms and mitigates fire risks during synthesis.
Respiratory NIOSH-approved N95 or P100 particulate respirator (half-facepiece).Required if weighing outside a ductless enclosure to prevent inhalation of aerosolized active pharmaceutical ingredients (APIs)[5].

Experimental Protocols: Safe Handling & Operations

To maintain scientific integrity, every workflow must be a self-validating system. The following step-by-step procedures ensure containment and traceability.

Protocol A: Safe Weighing and Solution Preparation Objective: Transfer the solid compound and prepare a stock solution without generating airborne particulates.

  • Environmental Control: Conduct all weighing inside a certified Class II Type B2 Biological Safety Cabinet or a dedicated powder weighing enclosure. Ensure the face velocity is between 80-100 fpm.

  • Static Mitigation: Fluorinated powders often hold static charges. Use an anti-static zero-ionizer gun on the spatulas and weigh boats prior to transfer to prevent the powder from aerosolizing.

  • Transfer: Tare a conductive weigh boat. Using a stainless-steel micro-spatula, transfer the required mass of (2-Fluoro-5-methoxyphenyl)(morpholino)methanone.

  • Solubilization: Transfer the solid directly into a pre-labeled, septum-capped vial. Inject the solvent (e.g., anhydrous DMSO or DMF) via syringe through the septum to minimize vapor escape.

  • Decontamination: Wipe down the balance and surrounding area with a solvent-dampened lint-free cloth (isopropanol is recommended), followed by a dry wipe.

Protocol B: Emergency Spill Response Objective: Neutralize and contain accidental releases safely.

  • Evacuation & Assessment: If a spill occurs, immediately halt operations. If the spill is >50g or involves a heated solution, evacuate the immediate area and allow the fume hood to clear airborne particulates.

  • Don Emergency PPE: Upgrade to a half-facepiece respirator with organic vapor/acid gas cartridges (NIOSH color code: Black/Yellow) if solvent vapors are present[5].

  • Containment: Surround the spill with inert absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible absorbents like sawdust.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a mild alkaline detergent solution to neutralize any residual acidic byproducts, followed by a thorough water rinse.

Waste Management & Disposal Plans

Because this compound contains both a halogen (Fluorine) and a heteroaromatic/amide system, it cannot be routed through standard organic waste streams.

  • Segregation: Collect all liquid waste containing this compound in a dedicated "Halogenated Organic Waste" carboy.

  • Labeling: Clearly label the container with "Contains Fluorinated Organics and Morpholine Derivatives."

  • Incineration: Disposal must be managed by a licensed facility capable of high-temperature incineration equipped with flue-gas scrubbers to capture hydrogen fluoride (HF) and nitrogen oxides (NOx)[6]. Never dispose of down the sink or in general solid waste.

Operational Workflow Visualization

The following diagram illustrates the logical relationship between operational steps and emergency escalation when handling this specific class of fluorinated amides.

HandlingWorkflow A 1. Risk Assessment & Fume Hood Verification B 2. Don Specialized PPE (Nitrile/Butyl, Goggles) A->B C 3. Material Transfer (Anti-static tools) B->C D Isolate & Seal Reaction Vessel C->D E Thermal Event or Decomposition? D->E F Evacuate & Alert (HF Gas Risk) E->F Yes G Standard Halogenated Waste Disposal E->G No

Operational workflow and emergency escalation for fluorinated morpholino amides.

References

  • Title: Safety Data Sheet: Morpholine (Carl ROTH) Source: Carl ROTH URL: [Link]

  • Title: Safety Data Sheet: Morpholine (Chemos GmbH & Co. KG) Source: Chemos GmbH & Co. KG URL: [Link]

  • Title: 5-CHLORO-2-AMINOBENZOTRIFLUORIDE Safety Information Source: Ataman Kimya URL: [Link]

  • Title: 3M™ Half Facepiece Disposable Respirator Assembly 52P71, Organic Vapor/P95 Source: 3M URL: [Link]

  • Title: Fluorochemicals: Persistent, Dangerous, Avoidable Source: ResearchGate URL: [Link]

  • Title: Fluoromethane | CH3F | CID 11638 Source: PubChem - NIH URL: [Link]

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.